Sn-glycerol 3-phosphate(2-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H7O6P-2 |
|---|---|
Molecular Weight |
170.06 g/mol |
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] phosphate |
InChI |
InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2/t3-/m1/s1 |
InChI Key |
AWUCVROLDVIAJX-GSVOUGTGSA-L |
SMILES |
C(C(COP(=O)([O-])[O-])O)O |
Isomeric SMILES |
C([C@H](COP(=O)([O-])[O-])O)O |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O |
Synonyms |
1-phosphoglycerol alpha-glycerophosphate alpha-glycerophosphoric acid alpha-glycerophosphoric acid, (DL)-isomer alpha-glycerophosphoric acid, (R)-isomer alpha-glycerophosphoric acid, (S)-isomer alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, calcium salt alpha-glycerophosphoric acid, disodium salt alpha-glycerophosphoric acid, disodium salt (+-)-isomer alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer alpha-glycerophosphoric acid, Fe salt alpha-glycerophosphoric acid, Fe(+3) salt (3:2) alpha-glycerophosphoric acid, monocalcium salt alpha-glycerophosphoric acid, monocalcium salt (S)-isomer alpha-glycerophosphoric acid, monomagnesium salt alpha-glycerophosphoric acid, sodium salt disodium glycerophosphate glycerol 1-phosphate glycerol 3-phosphate sodium glycerophosphate |
Origin of Product |
United States |
Nomenclature, Stereochemistry, and Structural Context in Biochemical Research
Stereochemical Designations and Historical Nomenclature in Academic Literature
The nomenclature of glycerol (B35011) derivatives has evolved to provide clarity and eliminate ambiguity. Historically, the same molecule, sn-glycerol 3-phosphate, has been referred to by various names, including L-glycerol 3-phosphate and D-glycerol 1-phosphate, which could lead to confusion. wikipedia.orgstackexchange.comresearchgate.net To address this, the International Union of Pure and Applied Chemistry (IUPAC) introduced the stereospecific numbering (sn) system. stackexchange.comavantiresearch.comblogspot.com
In this system, the glycerol molecule is drawn in a Fischer projection with the hydroxyl group on the central carbon (C-2) pointing to the left. The carbon atom at the top is then designated as C-1. avantiresearch.comwikipedia.org The prefix "sn" before the name indicates that this specific numbering convention is being used, thus unambiguously defining the stereochemistry of the molecule. stackexchange.comavantiresearch.com Therefore, sn-glycerol 3-phosphate refers to the enantiomer where the phosphate (B84403) group is attached to the C-3 position of the stereospecifically numbered glycerol backbone. blogspot.comlibretexts.org This convention is now widely accepted in biochemical literature to ensure clarity. stackexchange.comqmul.ac.uk
| Historical and Current Nomenclature for sn-Glycerol 3-phosphate |
| Current Preferred Name |
| IUPAC Name |
| Historical Synonyms |
Relationship to Glycerol and Other Phosphorylated Glycerol Species
sn-Glycerol 3-phosphate is biochemically derived from glycerol or intermediates of glycolysis. One major pathway for its synthesis is the phosphorylation of glycerol at the C-3 position, a reaction catalyzed by the enzyme glycerol kinase. stackexchange.comwikipedia.org
It is also synthesized from dihydroxyacetone phosphate (DHAP), a key intermediate in the glycolytic pathway. wikipedia.orgencyclopedia.pubmdpi.commedchemexpress.com The enzyme glycerol-3-phosphate dehydrogenase catalyzes the reduction of DHAP to form sn-glycerol 3-phosphate. wikipedia.orgencyclopedia.pubmdpi.com This reaction is reversible and plays a crucial role in linking carbohydrate and lipid metabolism. encyclopedia.pubmdpi.com
The enantiomer of sn-glycerol 3-phosphate is sn-glycerol 1-phosphate. qmul.ac.uk While sn-glycerol 3-phosphate is the backbone for glycerophospholipids in bacteria and eukaryotes, sn-glycerol 1-phosphate is found in the lipids of archaea. wikipedia.orgencyclopedia.pub Another related compound is glycerol 2-phosphate, where the phosphate group is attached to the central carbon of the glycerol backbone.
| Key Related Phosphorylated Glycerol Species | Structural Difference from sn-Glycerol 3-phosphate | Primary Biological Domain |
| sn-Glycerol 1-phosphate | Enantiomer (phosphate at sn-1 position) | Archaea wikipedia.orgencyclopedia.pub |
| Glycerol 2-phosphate | Positional isomer (phosphate at C-2) | |
| Dihydroxyacetone phosphate (DHAP) | Ketone precursor (oxidized form) | Universal |
Conformation and Molecular Interactions in Solution and Enzyme Active Sites
The biological function of sn-glycerol 3-phosphate(2-) is intrinsically linked to its three-dimensional shape and its interactions with its environment. These interactions are primarily governed by hydrogen bonding, hydrophobic forces, and ionic interactions.
While sn-glycerol 3-phosphate(2-) itself is a polar molecule, its glycerol backbone can participate in hydrophobic interactions. In the context of the sn-glycerol-3-phosphate ATP binding cassette transporter (UgpB), the glycerol moiety of the substrate is held in place by a "clamp" formed by two tryptophan residues (Trp-169 and Trp-172). wiley.com These aromatic residues create a nonpolar environment that interacts favorably with the C1, C2, and C3 carbons of the glycerol backbone. wiley.com Furthermore, in the membrane-bound sn-glycerol-3-phosphate dehydrogenase (GlpD), hydrophobic patches on the enzyme surface are proposed to be the binding site for ubiquinone, a lipid-soluble electron carrier. pnas.orgnih.gov
The dianionic phosphate group of sn-glycerol 3-phosphate(2-) is a focal point for strong ionic interactions, particularly within enzyme active sites. Positively charged amino acid residues such as arginine and lysine (B10760008) are frequently positioned to interact with and stabilize the negatively charged phosphate. In the active site of glycerol-3-phosphate dehydrogenase, the phosphate group of the substrate is partially encircled by the side chain of Arg269, forming direct hydrogen bonds. wikipedia.org In the glycerol-3-phosphate transporter (GlpT), a member of the major facilitator superfamily, residues like Arg45 and Lys80 establish close electrostatic interactions with the phosphate moiety of sn-glycerol 3-phosphate. nih.gov These ionic interactions are critical for substrate recognition, binding, and the catalytic mechanism.
Biosynthesis and Metabolic Pathways of Sn Glycerol 3 Phosphate 2
De Novo Synthesis Pathways
The de novo synthesis of sn-glycerol 3-phosphate provides a crucial link between carbohydrate metabolism and lipid biosynthesis. wikipedia.org This pathway allows for the production of the glycerol (B35011) backbone necessary for the formation of triglycerides and phospholipids (B1166683) from precursors other than glucose, a process particularly important under conditions of low glucose availability. wikipedia.org
Glyceroneogenesis Pathway and Precursors
Glyceroneogenesis is a metabolic pathway that synthesizes sn-glycerol 3-phosphate from non-carbohydrate precursors. wikipedia.org This pathway is essentially an abbreviated version of gluconeogenesis. The primary precursors for glyceroneogenesis include pyruvate, lactate, alanine, and glutamine. wikipedia.org In this pathway, these precursors are converted to dihydroxyacetone phosphate (B84403) (DHAP), a key glycolytic intermediate. wikipedia.org Glyceroneogenesis is particularly active in adipose tissue and the liver, where it plays a significant role in regulating the levels of cytosolic lipids. wikipedia.org For instance, in liver slices of fasted rats, it is estimated that glyceroneogenesis contributes approximately 20% of the sn-glycerol 3-phosphate generated for the synthesis of glyceride-glycerol. nih.gov
Reduction of Dihydroxyacetone Phosphate (DHAP)
The final step in the de novo synthesis of sn-glycerol 3-phosphate is the reduction of dihydroxyacetone phosphate (DHAP). wikipedia.org This reaction is a critical juncture, connecting the glycolytic pathway directly to lipid synthesis. wikipedia.org The enzyme responsible for this conversion utilizes NADH or NADPH as a reducing agent to transfer a hydride to DHAP, forming sn-glycerol 3-phosphate. reactome.orgnih.gov
The enzyme that catalyzes the reduction of DHAP to sn-glycerol 3-phosphate is NAD(P)H-dependent dihydroxyacetone phosphate reductase, encoded by the gpsA gene. asm.orguniprot.org This enzyme is also known as glycerol-3-phosphate dehydrogenase. wikipedia.orgwikipedia.org In many organisms, including Escherichia coli and Bacillus subtilis, GpsA is essential for the synthesis of the sn-glycerol 3-phosphate required for phospholipid biosynthesis. asm.orgnih.gov The enzyme can utilize both NADH and NADPH with similar efficiency in some bacteria. uniprot.org The reaction is reversible, though it predominantly favors the formation of sn-glycerol 3-phosphate. uniprot.org
The activity of GpsA is subject to allosteric regulation, providing a mechanism for feedback control of sn-glycerol 3-phosphate synthesis. asm.orgnih.gov In E. coli, the enzyme is potently inhibited by its own product, sn-glycerol 3-phosphate. asm.orgnih.gov This inhibition is competitive with respect to DHAP, suggesting that the regulatory site is distinct from the active site. nih.gov This allosteric feedback is crucial for maintaining appropriate levels of sn-glycerol 3-phosphate. asm.org However, this mode of regulation is not universal. For example, the GpsA from Bacillus subtilis shows very little inhibition by sn-glycerol 3-phosphate, indicating that this organism likely regulates synthesis at the level of gene expression rather than through direct enzymatic inhibition. asm.orguniprot.org
Role of NAD(P)H-Dependent Dihydroxyacetone Phosphate Reductase (GpsA)
Phosphorylation of Glycerol
In addition to the de novo pathway, sn-glycerol 3-phosphate can also be synthesized through the direct phosphorylation of glycerol. wikipedia.org This pathway is particularly important for utilizing glycerol derived from the breakdown of fats (triglycerides). wikipedia.org
Interconnection with Central Carbon Metabolism
sn-Glycerol 3-phosphate (G3P) is a pivotal metabolite positioned at the intersection of several major metabolic pathways, including glycolysis, gluconeogenesis, and the citric acid cycle. nih.govfrontiersin.org Its cellular concentration and metabolic fate are critical for regulating energy balance, lipid synthesis, and cellular redox state. nih.govresearchgate.net
The most direct link between sn-Glycerol 3-phosphate and glycolysis lies in its synthesis from a key glycolytic intermediate. wikipedia.org sn-Glycerol 3-phosphate is produced by the reduction of dihydroxyacetone phosphate (DHAP), a product of the aldolase-catalyzed cleavage of fructose-1,6-bisphosphate in the glycolytic pathway. wikipedia.orgpnas.org This reaction is catalyzed by the cytosolic enzyme glycerol-3-phosphate dehydrogenase (GPD1), which oxidizes one molecule of NADH to NAD+. wikipedia.orgasm.org
This conversion is a crucial component of the glycerol phosphate shuttle , a mechanism that is particularly active in tissues with high energy demands like skeletal muscle and the brain. wikipedia.org The shuttle serves to regenerate the NAD+ consumed during glycolysis, which is essential for the continued operation of the pathway. wikipedia.org The G3P formed in the cytosol can then be reoxidized back to DHAP by a mitochondrial, FAD-dependent glycerol-3-phosphate dehydrogenase (GPD2) located on the inner mitochondrial membrane. wikipedia.orgmedchemexpress.com This process transfers electrons from the cytosolic NADH to the mitochondrial electron transport chain, bypassing complex I and feeding electrons to coenzyme Q. jneurosci.org Thus, G3P acts as a shuttle, ensuring that the reducing equivalents generated during glycolysis can be utilized for ATP production through oxidative phosphorylation. wikipedia.orgcaymanchem.com
sn-Glycerol 3-phosphate is also integrated with the pathway of gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. This connection is primarily mediated by the enzyme glycerol-3-phosphate phosphatase (G3PP), which hydrolyzes G3P to glycerol. nih.govnih.gov The liberated glycerol can be transported to the liver, where it is phosphorylated by glycerol kinase to form G3P again. wikipedia.org This G3P is then oxidized to DHAP, which can enter the gluconeogenic pathway to be converted into glucose. wikipedia.org
The activity of G3PP itself has a regulatory role in hepatic gluconeogenesis. nih.gov By controlling the cellular levels of G3P, G3PP can influence the flux of substrates towards either lipid synthesis or glucose production. nih.govnih.gov In hepatocytes, increased G3PP activity can reduce glucose production, highlighting its importance in systemic glucose homeostasis. nih.govlifechemicals.com
The relationship between sn-Glycerol 3-phosphate and the citric acid cycle (TCA) is multifaceted. The glycerol phosphate shuttle provides a direct link by feeding reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain, which is functionally coupled to the TCA cycle for ATP generation. oup.com
Furthermore, intermediates of the TCA cycle can serve as precursors for the synthesis of G3P via a pathway known as glyceroneogenesis. wikipedia.org This pathway allows for the synthesis of DHAP, and subsequently G3P, from sources like amino acids and TCA cycle intermediates. wikipedia.org Conversely, the metabolic status related to G3P can influence the levels of TCA cycle intermediates. Studies have shown that perturbations in G3P metabolism, such as those caused by biguanides like metformin, can lead to a significant decrease in the levels of TCA cycle intermediates. pnas.org In Drosophila, mutations affecting the Gpdh1 enzyme lead to changes in the abundance of TCA intermediates like succinate, fumarate, and malate, suggesting that mitochondrial metabolism is fundamentally altered. oup.com
Integration with Gluconeogenesis
Turnover and Catabolism of sn-Glycerol 3-phosphate(2-)
The turnover of sn-Glycerol 3-phosphate is a critical regulatory node in cellular metabolism. researchgate.net The concentration of G3P is determined by the balance between its synthesis from glycolysis or glycerol phosphorylation and its utilization in pathways like glycerolipid synthesis and its catabolism. frontiersin.org Studies using deuterated glycerols in hepatocytes have demonstrated the existence of distinct, actively turning-over pools of G3P, with some pools preferentially directed towards phosphatidylcholine synthesis. nih.gov This highlights the dynamic nature of G3P metabolism and its compartmentalization within the cell. nih.gov
For many years, it was widely believed that mammalian cells lacked the ability to directly dephosphorylate sn-Glycerol 3-phosphate to glycerol, a pathway known to exist in microbes and plants. nih.govnih.govwikipedia.org However, recent research has overturned this view with the discovery that a previously characterized enzyme, phosphoglycolate phosphatase (PGP), also functions as a potent and specific glycerol-3-phosphate phosphatase (G3PP). nih.govnih.gov This enzyme catalyzes the direct hydrolysis of G3P, yielding glycerol and inorganic phosphate. nih.govpnas.org
The identification of G3PP has revealed a new layer of metabolic regulation in mammalian cells, controlling the levels of G3P and thereby influencing glycolysis, gluconeogenesis, and lipid metabolism. nih.govresearchgate.net This hydrolytic control is crucial, particularly under conditions of nutrient excess, where G3PP may act to detoxify cells from excessive glucose by shunting glycolytic intermediates towards the relatively inert molecule, glycerol. nih.gov
Glycerol-3-phosphate phosphatase (G3PP), the enzyme product of the PGP gene, is a member of the haloacid dehalogenase (HAD)-like hydrolase superfamily. nih.govlifechemicals.com It functions as a magnesium-dependent phosphatase. researchgate.net While historically named for its ability to hydrolyze 2-phosphoglycolate, emerging evidence shows that G3P is an abundant and physiologically relevant substrate for this enzyme in mammals. nih.govresearchgate.net
Table 1: Known Substrates of Mammalian G3PP/PGP
| Substrate | Physiological Relevance | Reference(s) |
|---|---|---|
| sn-Glycerol 3-phosphate | Abundant substrate at the crossroads of glucose and lipid metabolism. | researchgate.net, nih.gov |
| 2-Phosphoglycolate | A toxic side product of glycolysis; present at very low levels under normal conditions. | researchgate.net, frontiersin.org |
| 4-Phosphoerythronate | Metabolite present in small amounts in cells. | researchgate.net, nih.gov |
| 2-Phospholactate | Metabolite present in small amounts in cells. | researchgate.net, nih.gov |
G3PP/PGP is an evolutionarily conserved, "multi-tasking" enzyme. nih.govresearchgate.net Structural analysis based on homology modeling has been pursued, as there is a high degree of sequence homology between mammalian PGP and G3PP from organisms like Mycobacterium tuberculosis, particularly in the active-site residues. researchgate.net The "cap-domains" of HAD-type hydrolases are known to determine substrate specificity. researchgate.net The catalytic activity of G3PP/PGP provides a direct mechanism to control the cellular G3P pool, thereby regulating major metabolic fluxes. frontiersin.orgnih.gov
Hydrolysis by Glycerol-3-phosphate Phosphatase (G3PP/PGP)
Regulation of Glycerol 3-phosphate(2-) Levels by G3PP
sn-Glycerol 3-phosphate (Gro3P) is a pivotal metabolite positioned at the intersection of glucose, lipid, and energy metabolism. frontiersin.orgnih.gov Its cellular concentration is critical and can influence the rate of glycolysis, glycerolipid synthesis, and cellular redox state. researchgate.net While the synthesis of Gro3P from glycolytic intermediates or glycerol is well-established, its catabolism through hydrolysis was, for a time, thought to be absent in mammals. nih.gov Recent discoveries have identified that a previously known enzyme, phosphoglycolate phosphatase (PGP), functions physiologically as a glycerol-3-phosphate phosphatase (G3PP). nih.govwikipedia.org
G3PP regulates the cellular concentration of Gro3P by catalyzing its dephosphorylation to produce glycerol and inorganic phosphate. frontiersin.orguniprot.org This hydrolytic control adds a significant layer of metabolic regulation. frontiersin.org By converting Gro3P to glycerol, which can then be exported from the cell, G3PP effectively creates a "glycerol shunt" or "glycerol cycle". researchgate.netnih.gov This pathway can divert excess glucose carbons away from glycolysis and lipid synthesis, thereby protecting cells from the potentially toxic effects of high glucose levels (glucotoxicity) and excess fat accumulation. frontiersin.org
Emerging research indicates that G3PP is a multi-tasking enzyme belonging to the haloacid dehalogenase-like phosphatase superfamily. nih.govresearchgate.net While Gro3P is its most abundant physiological substrate, it can also hydrolyze other metabolites. nih.govresearchgate.net The regulation of Gro3P levels by G3PP has significant implications for major metabolic processes, including glycolysis, glucose oxidation, cellular redox balance, ATP production, and the esterification of fatty acids for glycerolipid synthesis. nih.govresearchgate.net For instance, in pancreatic β-cells, G3PP activity modulates glucose-stimulated insulin (B600854) secretion by controlling the availability of Gro3P for the mitochondrial glycerol-3-phosphate shuttle and other metabolic signaling pathways. nih.gov Under conditions of high glucose, increased G3PP activity can limit the buildup of Gro3P, thus moderating insulin secretion and mitigating metabolic stress. nih.gov
| Parameter | Value | Substrate | Conditions | Source |
|---|---|---|---|---|
| KM | 1.29 mM | glycerol-3-phosphate | Data for Mus musculus enzyme | uniprot.org |
| Vmax | 100 nmol/min/mg | glycerol-3-phosphate | Data for Mus musculus enzyme | uniprot.org |
| kcat | 0.1 sec-1 | glycerol-3-phosphate | Data for Mus musculus enzyme | uniprot.org |
| Inhibitors | Inhibited by orthovanadate, beryllium trifluoride, Ca2+, and EDTA | uniprot.org |
Oxidation to Dihydroxyacetone Phosphate
A primary metabolic fate of sn-glycerol 3-phosphate is its oxidation to dihydroxyacetone phosphate (DHAP), a key intermediate in glycolysis. wikipedia.orgpnas.org This reaction is a crucial link between carbohydrate and lipid metabolism and plays a vital role in cellular respiration. wikipedia.orgproteopedia.org The oxidation is catalyzed by the enzyme glycerol-3-phosphate dehydrogenase (GPDH). wikipedia.orgebi.ac.uk
This conversion is central to the function of the glycerol-3-phosphate shuttle , a mechanism that transports reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation. wikipedia.orgfiveable.me The shuttle involves two distinct isoforms of GPDH:
Cytosolic GPDH (GPD1): Located in the cytoplasm, this NAD-dependent enzyme catalyzes the reduction of DHAP to sn-glycerol 3-phosphate, concurrently oxidizing NADH to NAD+. wikipedia.orgwikipedia.org This regenerates the NAD+ required for glycolysis to proceed.
Mitochondrial GPDH (GPD2 or GlpD): This FAD-dependent enzyme is a monotopic protein embedded in the inner mitochondrial membrane, with its active site facing the intermembrane space. wikipedia.orgpnas.org It catalyzes the irreversible oxidation of sn-glycerol 3-phosphate (which has shuttled from the cytosol) back to DHAP. wikipedia.org During this oxidation, electrons are transferred to the enzyme's FAD cofactor, forming FADH₂. pnas.org The electrons from FADH₂ are then passed to coenzyme Q (ubiquinone) in the electron transport chain, contributing to the generation of ATP. pnas.orgwikipedia.org
The combined action of these two enzymes allows for the efficient transfer of electrons from cytosolic NADH into the mitochondrial respiratory chain. wikipedia.orgwikipedia.org This shuttle is particularly active in tissues with high energy demands, such as the brain and skeletal muscle. wikipedia.orgfiveable.me The oxidation of sn-glycerol 3-phosphate by mitochondrial GPDH is a key step, as it directly links the glycolytic pathway with mitochondrial respiration. pnas.orgwikipedia.org
The catalytic mechanism for the NAD+-dependent GPDH involves a lysine (B10760008) residue in the active site acting as a general base to abstract a proton from the substrate's hydroxyl group. ebi.ac.uk This is followed by a direct hydride transfer from the substrate to the NAD+ cofactor, resulting in the formation of DHAP. ebi.ac.uk
| Enzyme | Location | Cofactor | Reaction | Function | Source |
|---|---|---|---|---|---|
| Cytosolic GPDH (GPD1) | Cytosol / Outer mitochondrial membrane | NAD+/NADH | DHAP + NADH + H+ ⇌ sn-Glycerol 3-phosphate + NAD+ | Regenerates cytosolic NAD+ for glycolysis | wikipedia.orgwikipedia.org |
| Mitochondrial GPDH (GPD2/GlpD) | Inner mitochondrial membrane | FAD/FADH2 | sn-Glycerol 3-phosphate + FAD → DHAP + FADH2 | Transfers electrons to the respiratory chain via FADH2 | wikipedia.orgpnas.orgwikipedia.org |
Enzymology and Enzyme Interactions of Sn Glycerol 3 Phosphate 2
Glycerol-3-phosphate Dehydrogenases (GPDHs)
Glycerol-3-phosphate dehydrogenases are a group of enzymes essential for the interconversion of dihydroxyacetone phosphate (B84403) and sn-glycerol 3-phosphate. wikipedia.org This enzymatic activity serves as a crucial link between carbohydrate and lipid metabolism. wikipedia.orgcreative-enzymes.com There are two primary isoforms of GPDH, distinguished by their subcellular localization and the coenzyme they utilize: a cytosolic, NAD+-dependent enzyme (cGPDH or GPD1), and a mitochondrial, FAD-linked enzyme (mGPDH or GPD2). plos.orgresearchgate.net Together, these enzymes form the glycerol (B35011) phosphate shuttle, a key mechanism for transferring reducing equivalents from the cytosol to the mitochondrial electron transport chain. plos.orgfigshare.comresearchgate.net
Cytosolic Glycerol-3-phosphate Dehydrogenase (cGPDH/GPD1)
The cytosolic isoform of glycerol-3-phosphate dehydrogenase, also known as GPD1, is a soluble enzyme found in the cytoplasm. wikipedia.orgplos.org It plays a fundamental role in the glycerol phosphate shuttle by catalyzing the reduction of dihydroxyacetone phosphate to sn-glycerol 3-phosphate. plos.orgresearchgate.net
cGPDH utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. creative-enzymes.com Specifically, it facilitates the transfer of a hydride ion from NADH to dihydroxyacetone phosphate, resulting in the formation of sn-glycerol 3-phosphate and the regeneration of NAD+. wikipedia.org This reaction is a critical step in glycolysis, ensuring a continuous supply of NAD+ for the glyceraldehyde-3-phosphate dehydrogenase reaction. figshare.comresearchgate.net The reversible nature of the reaction catalyzed by cGPDH allows it to participate in both glycolysis and gluconeogenesis, depending on the metabolic needs of the cell. plos.org
During active glycolysis, the reduction of NAD+ to NADH can lead to an accumulation of NADH in the cytosol, which can inhibit the glycolytic pathway. figshare.com The glycerol phosphate shuttle, initiated by cGPDH, provides a mechanism to reoxidize this cytosolic NADH to NAD+. figshare.comresearchgate.net By converting dihydroxyacetone phosphate to sn-glycerol 3-phosphate, cGPDH consumes NADH, thereby replenishing the cytosolic pool of NAD+ required for sustained glycolytic activity. plos.orgfigshare.comresearchgate.net This process is particularly important in tissues with high rates of aerobic glycolysis, such as skeletal muscle and the brain. wikipedia.org Recent studies have also highlighted the role of glycerol-3-phosphate biosynthesis in regenerating cytosolic NAD+ under conditions of mitochondrial dysfunction or hypoxia. nih.gov
NAD+-Linked Activity
Mitochondrial Glycerol-3-phosphate Dehydrogenase (mGPDH/GPD2/GlpD)
The mitochondrial isoform of glycerol-3-phosphate dehydrogenase, also referred to as GPD2 or GlpD, is an integral membrane protein located on the outer surface of the inner mitochondrial membrane. wikipedia.orgplos.orgnih.gov It catalyzes the irreversible oxidation of sn-glycerol 3-phosphate to dihydroxyacetone phosphate. wikipedia.orgplos.org
mGPDH is a flavoprotein that contains a covalently bound flavin adenine dinucleotide (FAD) prosthetic group. plos.orgjianhaidulab.com Unlike its cytosolic counterpart, mGPDH does not use NAD+. Instead, it transfers electrons from the oxidation of sn-glycerol 3-phosphate directly to the ubiquinone (Coenzyme Q) pool within the mitochondrial electron transport chain. plos.orgnih.govplos.org This electron transfer contributes to the generation of the proton motive force used for ATP synthesis. The reaction catalyzed by mGPDH is irreversible, which helps to drive the glycerol phosphate shuttle in the direction of mitochondrial electron transport. plos.orgnih.gov
Structural studies of glycerol-3-phosphate dehydrogenases have provided insights into their catalytic mechanisms. The enzymes typically consist of an N-terminal NAD-binding domain and a C-terminal substrate-binding domain. wikipedia.org In the case of mGPDH, the binding of the substrate, sn-glycerol 3-phosphate, occurs in a specific pocket within the enzyme. The oxidation of the substrate is coupled to the reduction of the FAD cofactor. jianhaidulab.com Structural analyses of related dehydrogenases, such as glyceraldehyde-3-phosphate dehydrogenase, have revealed that substrate binding can induce conformational changes in the enzyme, which are crucial for catalysis. rcsb.org For instance, the binding of the substrate dihydroxyacetone phosphate to human cytosolic GPDH triggers a conformational change that brings key catalytic residues into the correct orientation for hydride transfer. acs.org The phosphate group of the substrate binds to a specific hydrophilic pocket, and interactions with residues like arginine are essential for positioning the substrate for the reaction. rcsb.orgacs.org
| Enzyme Comparison | cGPDH (GPD1) | mGPDH (GPD2) |
| Location | Cytosol wikipedia.orgplos.org | Inner mitochondrial membrane (outer surface) wikipedia.orgplos.orgnih.gov |
| Cofactor | NAD+ creative-enzymes.com | FAD plos.orgjianhaidulab.com |
| Reaction | Dihydroxyacetone phosphate + NADH + H+ ⇌ sn-Glycerol 3-phosphate + NAD+ wikipedia.org | sn-Glycerol 3-phosphate + Ubiquinone → Dihydroxyacetone phosphate + Ubiquinol (B23937) plos.orgnih.govplos.org |
| Reversibility | Reversible plos.org | Irreversible wikipedia.orgplos.org |
| Primary Function | Regeneration of cytosolic NAD+, production of sn-glycerol 3-phosphate for lipid synthesis. plos.orgfigshare.comresearchgate.net | Transfer of reducing equivalents from cytosol to mitochondrial electron transport chain. plos.orgnih.gov |
Structural Analysis of mGPDH and Substrate Binding
Conformational States and Catalytic Mechanisms
Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH or GPD2) is a monotopic membrane enzyme that catalyzes the irreversible oxidation of sn-glycerol 3-phosphate to dihydroxyacetone phosphate (DHAP). pnas.orgwikipedia.orgplos.org This reaction is coupled with the reduction of a flavin adenine dinucleotide (FAD) cofactor to FADH₂, which then passes electrons to the electron transport chain. pnas.org Structural studies of the homologous E. coli enzyme, GlpD, have provided significant insights into its function. pnas.orgnih.gov The binding of substrate analogues and the product DHAP has been shown to induce different conformational states of the enzyme, which are crucial for catalysis. pnas.orgnih.govrcsb.org
Based on these structural findings, two potential mechanisms for the dehydrogenation of sn-glycerol 3-phosphate have been proposed. pnas.orgnih.gov One proposed mechanism for a related dehydrogenase involves a lysine (B10760008) residue (Lys 210) acting as a general base, abstracting a proton from the substrate's hydroxyl group. ebi.ac.uk This is followed by a hydride transfer from the substrate to the FAD cofactor, resulting in the formation of DHAP and FADH₂. ebi.ac.uk The reaction catalyzed by mGPDH is considered irreversible. plos.org
Table 1: Proposed Catalytic Mechanisms for Glycerol-3-Phosphate Dehydrogenation
| Proposed Mechanism | Key Steps | Supporting Evidence |
|---|---|---|
| Base-Catalyzed Hydride Transfer | 1. A basic residue (e.g., Lysine) abstracts a proton from the C2-hydroxyl group of sn-glycerol 3-phosphate. ebi.ac.uk2. An intermediate with a negative charge on the oxygen is formed and stabilized by nearby residues. ebi.ac.uk3. The intermediate collapses, facilitating a hydride transfer from the C2-carbon of the substrate to the FAD cofactor. ebi.ac.uk4. The products, dihydroxyacetone phosphate (DHAP) and FADH₂, are released. pnas.org | Structural analysis of related dehydrogenases suggests the presence of a catalytic base in the active site. ebi.ac.uk Kinetic studies confirm the oxidation of the substrate and reduction of FAD. pnas.org |
| Conformational Change-Assisted Catalysis | 1. Binding of sn-glycerol 3-phosphate induces a conformational change in the enzyme. pnas.orgnih.govrcsb.org2. This change properly orients the substrate and the FAD cofactor for the reaction. acs.org3. The catalytic reaction (hydride transfer) proceeds. acs.orgacs.org4. Release of products returns the enzyme to its original conformation. pnas.org | Crystal structures of the E. coli homologue (GlpD) in complex with various substrate analogues and the product reveal distinct conformational states. pnas.orgnih.govrcsb.org |
Residues Involved in Substrate Binding
Structural analyses of the E. coli mGPDH homologue, GlpD, have successfully identified the specific amino acid residues that form the substrate-binding pocket. pnas.orgnih.govrcsb.org These residues are crucial for anchoring the sn-glycerol 3-phosphate molecule and positioning it correctly for the catalytic reaction. While direct structural data for human mGPDH is less detailed, the high degree of sequence conservation allows for reliable extrapolation from prokaryotic models. pnas.org For the related cytosolic NAD-dependent enzyme (GPD1), a stable hydrogen bonding network formed by residues Lys204, Asn205, Asp260, and Thr264 is critical, while the phosphate group of the substrate interacts directly with Arg269 and Gly268. wikipedia.org These interactions highlight the importance of charged and polar residues in recognizing and binding the phosphorylated substrate.
Table 2: Key Residues in Glycerol-3-Phosphate Dehydrogenase Substrate Binding (based on GPD1 and GlpD homologs)
| Residue (in GPD1) | Function | Type of Interaction |
|---|---|---|
| Arg269 | Binds the phosphate group of the substrate. wikipedia.org | Hydrogen bonding, electrostatic interaction. wikipedia.org |
| Gly268 | Interacts with the phosphate group of the substrate. wikipedia.org | Hydrogen bonding. wikipedia.org |
| Lys204 | Part of a stable hydrogen bonding network in the active site. wikipedia.org | Hydrogen bonding. wikipedia.org |
| Asn205 | Part of a stable hydrogen bonding network in the active site. wikipedia.org | Hydrogen bonding. wikipedia.org |
| Asp260 | Part of a stable hydrogen bonding network in the active site. wikipedia.org | Hydrogen bonding. wikipedia.org |
| Thr264 | Part of a stable hydrogen bonding network in the active site. wikipedia.org | Hydrogen bonding. wikipedia.org |
Ubiquinone-Binding Site Characteristics
After sn-glycerol 3-phosphate is oxidized and FAD is reduced to FADH₂, mGPDH transfers the electrons to the mobile electron carrier ubiquinone (also known as coenzyme Q). pnas.orgwikipedia.org This process reduces ubiquinone to ubiquinol (UQH₂). pnas.org Structural studies involving ubiquinone analogues have identified the binding site as a hydrophobic plateau on the enzyme surface. pnas.orgnih.govrcsb.org This site facilitates the transfer of electrons from the FADH₂ cofactor, which is located within the enzyme, to the lipid-soluble ubiquinone in the inner mitochondrial membrane. pnas.orgnih.gov The interaction is crucial for channeling the reducing equivalents into the main electron transport chain at the level of the Q-pool, bypassing Complex I. wikipedia.org This site has also been identified as a source of reactive oxygen species (ROS) production. nih.govnih.govnih.gov
Functional Roles in Electron Transport Chain
The primary role of mGPDH in the electron transport chain is to serve as a key component of the glycerol-3-phosphate shuttle. wikipedia.orgwikipedia.org This shuttle mechanism transfers reducing equivalents from NADH generated in the cytosol during glycolysis to the mitochondrial electron transport chain. wikipedia.orgcreative-enzymes.com Cytosolic GPDH (GPD1) reduces dihydroxyacetone phosphate to sn-glycerol 3-phosphate, oxidizing cytosolic NADH to NAD⁺. wikipedia.org The sn-glycerol 3-phosphate then diffuses to the inner mitochondrial membrane, where it is oxidized back to DHAP by mGPDH. wikipedia.orgwikipedia.org The electrons captured by mGPDH's FAD cofactor are then transferred to the ubiquinone pool. researchgate.netpnas.org This contributes to the total pool of reduced ubiquinone, which is subsequently reoxidized by Complex III, thereby feeding electrons into the downstream portion of the electron transport chain for ATP production. pnas.org By providing an alternative entry point for electrons into the respiratory chain, mGPDH plays a vital role in linking carbohydrate and lipid metabolism with mitochondrial energy production. nih.govwikipedia.org
Regulation of mGPDH Activity
The activity of mGPDH is tightly regulated to match cellular metabolic demands. One of the key physiological regulators is calcium (Ca²⁺). nih.gov An increase in cytosolic and intermembrane space Ca²⁺ levels, which occurs during periods of high cellular activity, enhances mGPDH activity by lowering its apparent Michaelis constant (Km) for sn-glycerol 3-phosphate, making the enzyme more efficient at lower substrate concentrations. nih.govnih.gov The enzyme is also subject to inhibition by various metabolites. These include product inhibition by DHAP and allosteric inhibition by lipid metabolites such as free fatty acids and acyl-CoA esters. plos.orgnih.govnih.gov This allows for feedback regulation based on the cell's lipid metabolic state. nih.gov Additionally, several small-molecule inhibitors have been identified through screening, which act as tools to study the enzyme's function. plos.orgcornell.edunih.gov
Table 3: Regulators of Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH) Activity
| Regulator | Effect on Activity | Mechanism of Action |
|---|---|---|
| Calcium (Ca²⁺) | Activation | Binds to an EF-hand domain, lowering the Km for sn-glycerol 3-phosphate. nih.govnih.gov |
| Dihydroxyacetone phosphate (DHAP) | Inhibition | Product inhibition. plos.orgnih.gov |
| Free Fatty Acids & Acyl-CoAs | Inhibition | Allosteric inhibition, signaling lipid metabolic status. plos.orgnih.gov |
| iGP-1 and iGP-5 | Inhibition | Novel synthetic mixed inhibitors. plos.orgcornell.edunih.gov |
| Glyceraldehyde 3-phosphate | Inhibition | Competitive inhibition in the substrate-binding pocket. plos.orgnih.gov |
Glycerol-3-phosphate Acyltransferases (GPATs)
Glycerol-3-phosphate acyltransferases (GPATs) represent a family of enzymes that catalyze the initial and often rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids (B1166683). nih.govaocs.org These enzymes esterify a fatty acyl group from an acyl-CoA or acyl-ACP donor onto the sn-glycerol 3-phosphate backbone. nih.gov This reaction yields 1-acylglycerol-3-phosphate, more commonly known as lysophosphatidic acid (LPA). nih.govaocs.org Mammals possess four distinct GPAT isoforms (GPAT1-4), which are localized to the mitochondrial outer membrane and the endoplasmic reticulum, each with specific tissue distributions and regulatory properties. nih.gov
Catalytic Mechanisms and Regiospecificity (sn-1 vs. sn-2 Acylation)
The catalytic mechanism of GPATs involves several conserved motifs. nih.govaocs.org A highly conserved HX4D motif (Motif 1) is considered critical for the catalytic activity. nih.govaocs.org It is proposed that the histidine in this motif acts as a general base, deprotonating the hydroxyl group of sn-glycerol 3-phosphate to facilitate its nucleophilic attack on the thioester carbonyl of the acyl-CoA substrate. aocs.orgebi.ac.uk The aspartate residue is thought to stabilize the histidine in its protonated state, similar to a charge-relay system. aocs.org Other conserved motifs (Motifs II and III) containing arginine residues are believed to be important for binding the phosphate group of the glycerol-3-phosphate substrate. nih.govaocs.org
Most characterized GPATs, particularly those involved in membrane and storage lipid synthesis in mammals, exhibit strict regiospecificity, acylating exclusively at the sn-1 position of glycerol-3-phosphate to produce 1-acyl-LPA. aocs.orgpnas.org However, studies in plants have revealed a fascinating divergence. A family of plant GPATs, including Arabidopsis GPAT4, GPAT5, GPAT6, and GPAT8, show a preference for acylating the sn-2 position. pnas.orgnih.govnih.gov Some of these enzymes, such as GPAT4 and GPAT6, are bifunctional, possessing an additional phosphatase activity that removes the phosphate group to produce a 2-monoacylglycerol (2-MAG) product. pnas.org This sn-2 acylation pathway is fundamental for the synthesis of plant-specific polyesters like cutin and suberin, demonstrating a clear functional specialization distinct from the canonical sn-1 acylation pathway for glycerolipid synthesis. nih.govnih.gov
Table 4: Comparison of GPAT Regiospecificity
| Feature | sn-1 Acylating GPATs | sn-2 Acylating GPATs |
|---|---|---|
| Primary Product | 1-acyl-lysophosphatidic acid (1-LPA). aocs.org | 2-acyl-lysophosphatidic acid (2-LPA) or 2-monoacylglycerol (2-MAG). pnas.orgnih.gov |
| Typical Biological Role | De novo synthesis of membrane glycerolipids and storage triglycerides. nih.govaocs.org | Biosynthesis of plant polyesters (cutin and suberin). nih.govnih.gov |
| Catalytic Site | Acylates the hydroxyl group at the sn-1 position of sn-glycerol 3-phosphate. nih.gov | Acylates the hydroxyl group at the sn-2 position of sn-glycerol 3-phosphate. pnas.orgnih.gov |
| Organisms | Widespread, including mammals and plants. nih.govnih.gov | Primarily described in land plants. nih.govnih.gov |
| Example Enzymes | Mammalian GPAT1-4, E. coli PlsB. nih.gov | Arabidopsis thaliana GPAT4, GPAT5, GPAT6, GPAT8. pnas.orgnih.govnih.gov |
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| sn-Glycerol 3-phosphate(2-) | G3P |
| Dihydroxyacetone phosphate | DHAP |
| Flavin adenine dinucleotide | FAD |
| Reduced flavin adenine dinucleotide | FADH₂ |
| Nicotinamide adenine dinucleotide (oxidized) | NAD⁺ |
| Nicotinamide adenine dinucleotide (reduced) | NADH |
| Ubiquinone / Coenzyme Q | Q |
| Ubiquinol | UQH₂ |
| Lysophosphatidic acid | LPA |
| Acyl-Coenzyme A | Acyl-CoA |
| Acyl-carrier protein | ACP |
| 2-monoacylglycerol | 2-MAG |
| Calcium | Ca²⁺ |
| Glyceraldehyde 3-phosphate | |
| Phosphoenolpyruvate | |
| Glyceric acid 2-phosphate | |
| Menadione | |
| 2-n-heptyl-4-hydroxyquinoline N-oxide | |
| Phenylglyoxal | |
| Cyclohexanedione | |
| Palmitoyl-CoA | |
| Oleate | |
| Palmitate | |
| Diazoxide | |
| Streptozotocin | |
| Rotenone | |
| Antimycin A | |
| Myxothiazol | |
| Malonate | |
| Cyanide |
Isoforms and Subcellular Localization (Plastidial, ER, Mitochondrial)
The synthesis of glycerolipids from G3P occurs in distinct subcellular compartments, a separation made possible by the existence of multiple GPAT isoforms with specific localizations. tandfonline.com In plants, three main locations for GPAT activity have been identified: the plastids, the endoplasmic reticulum (ER), and the mitochondria. tandfonline.comnih.gov
Plastidial GPATs: These are soluble enzymes located in the plastid stroma. tandfonline.comnih.gov A well-characterized example is ATS1 in Arabidopsis. mdpi.com Plastidial GPATs are integral to the "prokaryotic pathway" of lipid synthesis, which primarily produces lipids for the plastid's own membranes. mdpi.com They typically catalyze the acylation of the sn-1 position of G3P using acyl-ACP as the donor. mdpi.comoup.com
Endoplasmic Reticulum (ER) GPATs: The ER is a major site for the "eukaryotic pathway" of lipid synthesis, which produces lipids for most cellular membranes and for storage as triacylglycerols. ER-bound GPATs are membrane-associated proteins that utilize acyl-CoA as their substrate. tandfonline.comnih.gov In Arabidopsis, GPATs 4 through 9 are localized to the ER. tandfonline.comoup.com These isoforms are involved in the synthesis of various lipids, including extracellular lipid polyesters like cutin and suberin. oup.comscielo.br
Mitochondrial GPATs: Mitochondria also possess their own membrane-bound GPAT isoforms. tandfonline.comnih.gov In mammals, GPAT1 and GPAT2 are found on the outer mitochondrial membrane. nih.govaocs.org In Arabidopsis, GPAT1, GPAT2, and GPAT3 are mitochondrial. tandfonline.comnih.gov Mitochondrial GPATs are known to have a low Km for their substrates, G3P and fatty acyl-CoA, suggesting they can efficiently direct fatty acids towards esterification even at low concentrations. aocs.org
| Isoform Type | Subcellular Localization | Acyl Donor | Key Functions |
| Plastidial (e.g., ATS1) | Plastid Stroma | Acyl-ACP | Prokaryotic pathway of glycerolipid synthesis for plastid membranes. tandfonline.commdpi.com |
| ER-bound (e.g., GPAT4-9 in Arabidopsis) | Endoplasmic Reticulum | Acyl-CoA | Eukaryotic pathway for membrane and storage lipids; synthesis of cutin and suberin. tandfonline.comscielo.br |
| Mitochondrial (e.g., GPAT1-2 in mammals) | Outer Mitochondrial Membrane | Acyl-CoA | Directs fatty acids for esterification; involved in triacylglycerol biosynthesis. nih.govaocs.org |
Bifunctional GPATs with Phosphatase Activity
A remarkable feature discovered in some plant GPATs is the presence of a secondary enzymatic activity. Certain GPATs, particularly those involved in the synthesis of the plant cuticle polymer cutin, are bifunctional enzymes that possess both sn-2 acyltransferase and phosphatase activities. nih.govpnas.orgnih.gov
Specifically, Arabidopsis GPAT4 and GPAT6 have been shown to esterify acyl groups predominantly to the sn-2 position of G3P, a departure from the canonical sn-1 acylation. pnas.org Following this acylation, an intrinsic phosphatase domain within the same enzyme removes the phosphate group, resulting in the production of a 2-monoacylglycerol (2-MAG) instead of the typical lysophosphatidic acid (LPA). pnas.orgresearchgate.net This bifunctional activity has not been described in other organisms and represents a unique adaptation in land plants for the synthesis of extracellular lipid polymers. pnas.org
GPAT8, also involved in cutin biosynthesis, is another demonstrated bifunctional sn-2 acyltransferase/phosphatase. nih.govnih.gov In contrast, GPAT5, which is essential for the synthesis of another lipid polymer, suberin, also shows a strong preference for sn-2 acylation but lacks the phosphatase activity, thus producing sn-2 lysophosphatidic acid as its primary product. nih.govpnas.org The phosphatase activity in GPAT4, GPAT6, and GPAT8 is associated with conserved amino acid motifs in their N-terminal region. pnas.org
| Enzyme | Acyltransferase Regiospecificity | Phosphatase Activity | Major Product | Biological Role |
| GPAT4 | sn-2 | Yes | 2-Monoacylglycerol (2-MAG) | Cutin biosynthesis. pnas.org |
| GPAT6 | sn-2 | Yes | 2-Monoacylglycerol (2-MAG) | Cutin biosynthesis. pnas.orgresearchgate.net |
| GPAT8 | sn-2 | Yes | 2-Monoacylglycerol (2-MAG) | Cutin biosynthesis. nih.govnih.gov |
| GPAT5 | sn-2 | No | sn-2 Lysophosphatidic Acid (LPA) | Suberin biosynthesis. nih.govpnas.org |
Other Interacting Enzymes and Transport Systems
Beyond the initial acylation by GPATs, G3P and its derivatives interact with a variety of other enzymes and transport systems that are crucial for their further metabolism and transport across cellular membranes.
sn-Glycerol-3-phosphate 2-alpha-galactosyltransferase
This enzyme, also known as floridoside-phosphate synthase, belongs to the family of glycosyltransferases. wikipedia.org It catalyzes the transfer of a galactose moiety from UDP-galactose to the 2-position of sn-glycerol 3-phosphate. wikipedia.orgexpasy.org The reaction produces UDP and 2-(alpha-D-galactosyl)-sn-glycerol 3-phosphate. wikipedia.orgqmul.ac.uk This product can then be hydrolyzed by a phosphatase to form floridoside, a galactosylglycerol (B43771) found in red algae. expasy.orgqmul.ac.uk
ABC Transporter Complexes (e.g., UgpBAEC for G3P Import)
In bacteria such as E. coli, the uptake of G3P from the environment, particularly under phosphate starvation conditions, is mediated by a high-affinity ATP-binding cassette (ABC) transporter system known as the Ugp system. researchgate.net This multi-protein complex is composed of a periplasmic substrate-binding protein (UgpB), two transmembrane permease proteins (UgpA and UgpE), and a homodimer of an ATP-binding protein (UgpC) that provides the energy for transport. ebi.ac.ukuniprot.orgebi.ac.uk The UgpB protein specifically binds G3P in the periplasm and delivers it to the UgpA/UgpE transmembrane channel for translocation into the cytoplasm, a process fueled by ATP hydrolysis by UgpC. researchgate.netebi.ac.uk
Interaction with Phospholipase A2
Phospholipase A2 (PLA2) is an enzyme that hydrolyzes the ester bond at the sn-2 position of phospholipids, releasing a free fatty acid and a lysophospholipid. cas.czwikipedia.org The product of this reaction, a monoacyl-sn-glycerol-3-phosphate (lysophosphatidic acid), is structurally related to the immediate product of GPAT activity. PLA2 activity can influence the levels of G3P derivatives and can be modulated by the lipid environment. cas.cznih.gov For example, the activity of mitochondrial FAD-linked glycerol-3-phosphate dehydrogenase, which oxidizes G3P, is strongly inhibited by PLA2, suggesting a regulatory link between phospholipid catabolism and G3P oxidation. cas.cz
Glycerol Phosphate Shuttle System
The glycerol-3-phosphate shuttle is a vital metabolic pathway that facilitates the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain. adpcollege.ac.insmpdb.cafrontiersin.org This process is crucial because the inner mitochondrial membrane is impermeable to NADH, the primary electron carrier generated during glycolysis in the cytoplasm. adpcollege.ac.inwikipedia.orgyoutube.com The shuttle system ensures that the energy stored in cytosolic NADH can be utilized for ATP synthesis through oxidative phosphorylation. It is particularly prominent in tissues with high energy demands and where rapid ATP production is necessary, such as skeletal muscle and the brain. wikipedia.orgsketchy.com
The shuttle involves the concerted action of two distinct glycerol-3-phosphate dehydrogenases: a cytosolic, NAD-dependent enzyme and a mitochondrial, FAD-dependent enzyme. wikipedia.orgresearchgate.netwikipedia.org
Mechanism of the Glycerol Phosphate Shuttle
The process begins in the cytoplasm where cytosolic glycerol-3-phosphate dehydrogenase (cGPD or GPD1) catalyzes the reduction of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, to sn-glycerol 3-phosphate (G3P). wikipedia.orgaklectures.com This reaction simultaneously oxidizes one molecule of cytosolic NADH to NAD+, thus regenerating the NAD+ required for glycolysis to continue. wikipedia.orgaklectures.com
The newly formed sn-glycerol 3-phosphate then diffuses through the outer mitochondrial membrane into the intermembrane space. aklectures.com Here, it interacts with the mitochondrial glycerol-3-phosphate dehydrogenase (mGPD or GPD2), which is an integral protein located on the outer surface of the inner mitochondrial membrane. wikipedia.orgexpasy.org
The mitochondrial enzyme catalyzes the oxidation of sn-glycerol 3-phosphate back to dihydroxyacetone phosphate. wikipedia.orgwikipedia.org The electrons from this oxidation are transferred to a flavin adenine dinucleotide (FAD) prosthetic group within the enzyme, reducing it to FADH2. wikipedia.orgyoutube.com This reaction is irreversible. wikipedia.org The regenerated dihydroxyacetone phosphate can then move back into the cytoplasm to participate in another cycle of the shuttle. wikipedia.org
Finally, the FADH2 produced by the mitochondrial enzyme donates its electrons to coenzyme Q (ubiquinone) in the electron transport chain, reducing it to ubiquinol. wikipedia.orgaklectures.com Ubiquinol then transfers the electrons further down the chain, typically to Complex III, bypassing Complex I. aklectures.comnih.gov This entry point for electrons is a key feature of the glycerol phosphate shuttle and has implications for the total ATP yield. wikipedia.org
Energetics and Efficiency
The glycerol phosphate shuttle is less energy-efficient than the malate-aspartate shuttle, another major mechanism for transporting cytosolic NADH reducing equivalents into the mitochondria. sketchy.com The reason for this lower efficiency lies in the point of entry of electrons into the electron transport chain. wikipedia.org By transferring electrons to FAD to form FADH2, the shuttle bypasses Complex I of the respiratory chain. aklectures.com Consequently, for each molecule of cytosolic NADH processed through this shuttle, approximately 1.5 ATP molecules are generated, as opposed to the roughly 2.5 ATPs produced when NADH donates its electrons directly to Complex I, as occurs in the malate-aspartate shuttle. youtube.comyoutube.com Despite its lower ATP yield, the glycerol phosphate shuttle is significantly faster than the malate-aspartate shuttle, making it advantageous in tissues requiring rapid energy production. sketchy.com
Enzymes of the Glycerol Phosphate Shuttle
The two key enzymes in this shuttle have distinct characteristics and localizations.
Cytosolic Glycerol-3-Phosphate Dehydrogenase (GPD1): This NAD+-dependent enzyme (EC 1.1.1.8) is a soluble protein found in the cytoplasm. wikipedia.orgebi.ac.uk It catalyzes the reversible conversion of dihydroxyacetone phosphate to sn-glycerol 3-phosphate, using NADH as the reducing agent. ebi.ac.uknih.gov
Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2): This FAD-dependent enzyme (EC 1.1.5.3) is embedded in the outer face of the inner mitochondrial membrane. expasy.orgwikipedia.org It catalyzes the irreversible oxidation of sn-glycerol 3-phosphate to dihydroxyacetone phosphate, transferring electrons to FAD and subsequently to the electron transport chain via coenzyme Q. wikipedia.orgwikipedia.orgnih.gov
Detailed Research Findings
Recent research has further elucidated the role and regulation of the glycerol phosphate shuttle in various physiological and pathological contexts.
Studies in neurons have revealed that the glycerol-3-phosphate shuttle can act as a backup system to ensure metabolic flexibility. nih.govnih.gov While the malate-aspartate shuttle is the primary mechanism for NADH transport in these cells, the glycerol phosphate shuttle becomes crucial for maintaining ATP production and proper neuronal firing when the malate-aspartate shuttle is compromised. nih.gov
In the context of fungal pathogens like Pyricularia oryzae, the rice blast fungus, the glycerol-3-phosphate shuttle has been shown to be important for development and virulence. frontiersin.org Deletion of the genes encoding the shuttle's enzymes impacted aerial hyphal differentiation, conidiation, and pathogenicity, highlighting the shuttle's role in fundamental cellular processes beyond energy metabolism. frontiersin.org
Furthermore, research into the enzymes themselves has provided structural and functional insights. The structure of glycerol-3-phosphate dehydrogenase reveals it to be an essential monotopic membrane enzyme. caymanchem.com Novel small-molecule inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase have been developed, providing valuable tools to investigate the role of glycerol 3-phosphate metabolism in various tissues and disease models. cornell.edu
The table below summarizes the key enzymes involved in the Glycerol Phosphate Shuttle System.
| Enzyme Name | EC Number | Location | Cofactor | Substrate | Product | Function in Shuttle |
| Cytosolic Glycerol-3-Phosphate Dehydrogenase (GPD1) | 1.1.1.8 | Cytoplasm | NAD+/NADH | Dihydroxyacetone phosphate | sn-Glycerol 3-phosphate | Reduces DHAP to G3P, oxidizing cytosolic NADH to NAD+. wikipedia.orgebi.ac.uknih.gov |
| Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2) | 1.1.5.3 | Inner Mitochondrial Membrane (outer surface) | FAD | sn-Glycerol 3-phosphate | Dihydroxyacetone phosphate | Oxidizes G3P back to DHAP, transferring electrons to FAD to form FADH2. wikipedia.orgexpasy.orgwikipedia.org |
The following table outlines the net reaction of the Glycerol Phosphate Shuttle.
| Location | Reactants | Products |
| Cytosol | NADH + H+ + Dihydroxyacetone phosphate | NAD+ + sn-Glycerol 3-phosphate |
| Intermembrane Space / Inner Mitochondrial Membrane | sn-Glycerol 3-phosphate + FAD | Dihydroxyacetone phosphate + FADH2 |
| Inner Mitochondrial Membrane | FADH2 + Coenzyme Q | FAD + Coenzyme QH2 |
| Overall Net Reaction | NADH (cytosol) + H+ + Coenzyme Q | NAD+ (cytosol) + Coenzyme QH2 |
Biological Roles and Functional Significance of Sn Glycerol 3 Phosphate 2
Role in Glycerolipid Biosynthesis
sn-Glycerol 3-phosphate (G3P) is a pivotal molecule that serves as the foundational backbone for the synthesis of all glycerolipids. libretexts.orgwikipedia.org Its central role stems from its function as the initial substrate for the de novo synthesis of these essential lipids. wikipedia.orgaocs.org The process commences with the acylation of G3P, a reaction catalyzed by glycerol-3-phosphate acyltransferase (GPAT) enzymes, which marks the first committed step in glycerolipid biosynthesis. aocs.orgnih.govnih.gov This initial reaction forms lysophosphatidic acid (LPA), a key intermediate for various lipid biosynthetic pathways. nih.gov
The biosynthesis of glycerolipids, including both storage lipids like triacylglycerols and structural lipids like phospholipids (B1166683), is a complex network of reactions where G3P plays an indispensable role. nih.gov In plants, for instance, there are three distinct types of GPAT enzymes located in the plastids, endoplasmic reticulum, and mitochondria, highlighting the importance of G3P in multiple lipid synthetic pathways and its contribution to plant development. nih.gov The synthesis of G3P itself is primarily achieved through the reduction of dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis, by the enzyme glycerol-3-phosphate dehydrogenase. wikipedia.orgebi.ac.ukuniprot.org
Precursor for Phospholipid Synthesis
Formation of Lysophosphatidic Acid (LPA)
The formation of lysophosphatidic acid (LPA), or 1-acyl-sn-glycerol 3-phosphate, is the committed step in the biosynthesis of glycerolipids. nih.govcas.cn This reaction involves the esterification of a fatty acyl group from either acyl-CoA or acyl-ACP to the sn-1 position of sn-glycerol 3-phosphate. nih.gov The enzyme responsible for this crucial acylation is glycerol-3-phosphate acyltransferase (GPAT). nih.gov There are multiple isoforms of GPAT, which can be found in different cellular compartments, including the endoplasmic reticulum and mitochondria, indicating that LPA is produced in various locations within the cell. aocs.orgthemedicalbiochemistrypage.org In bacteria, a distinct GPAT called PlsY utilizes acyl-phosphate as the acyl donor to produce LPA. cas.cnjst.go.jp
Synthesis of Phosphatidic Acid (PA)
Following the formation of lysophosphatidic acid (LPA), the next key intermediate in phospholipid synthesis is phosphatidic acid (PA). aocs.orgwikipedia.org The synthesis of PA occurs through the acylation of LPA at the sn-2 position, a reaction catalyzed by the enzyme 1-acylglycerol-3-phosphate acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT). aocs.orgresearchgate.netnih.gov This two-step process, starting from sn-glycerol 3-phosphate, is the primary de novo pathway for PA synthesis in both eukaryotes and bacteria. wikipedia.orgnih.gov While the glycerol (B35011) 3-phosphate pathway is the main route, an alternative pathway for PA synthesis exists in yeast and mammals, starting from dihydroxyacetone phosphate (DHAP). nih.govnih.gov
Phosphatidic acid is a vital lipid that serves as a precursor for the biosynthesis of all other acylglycerol lipids within the cell. wikipedia.org Its importance is underscored by the fact that mutations blocking the glycerol 3-phosphate pathway in bacteria are lethal. wikipedia.org
Biosynthesis of Specific Phospholipid Classes (e.g., Phosphatidylglycerol, Cardiolipin)
Phosphatidic acid (PA) serves as a branch point for the synthesis of various phospholipid classes. One major pathway involves the conversion of PA to CDP-diacylglycerol, which is then utilized for the synthesis of phospholipids such as phosphatidylglycerol and cardiolipin (B10847521). aocs.org
The biosynthesis of cardiolipin, a unique phospholipid predominantly found in the inner mitochondrial membrane of eukaryotes and in bacterial membranes, begins with the formation of phosphatidic acid from glycerol-3-phosphate. nih.govwikipedia.org In both prokaryotes and eukaryotes, PA is converted to CDP-diacylglycerol. nih.govpnas.org In eukaryotes, CDP-diacylglycerol then reacts with phosphatidylglycerol to form cardiolipin, a process catalyzed by cardiolipin synthase. microbialcell.com In most bacteria, cardiolipin is synthesized through a transphosphatidylation reaction between two molecules of phosphatidylglycerol, also catalyzed by a cardiolipin synthase. nih.govmicrobialcell.comresearchgate.net Cardiolipin plays a crucial role in the structural organization and function of energy-transducing membranes. microbialcell.com
Precursor for Triglyceride (Triacylglycerol) Synthesis
sn-Glycerol 3-phosphate is a fundamental precursor for the synthesis of triglycerides (triacylglycerols), the primary form of energy storage in many organisms. libretexts.orgaocs.orgthemedicalbiochemistrypage.org The main pathway for triglyceride synthesis, known as the Kennedy pathway, initiates with the acylation of sn-glycerol 3-phosphate. libretexts.orgthemedicalbiochemistrypage.org
The process begins with the esterification of a fatty acyl-CoA to the sn-1 position of sn-glycerol 3-phosphate, catalyzed by glycerol-3-phosphate acyltransferase (GPAT), to form lysophosphatidic acid (LPA). libretexts.orgthemedicalbiochemistrypage.org This is followed by a second acylation at the sn-2 position by 1-acylglycerol-3-phosphate acyltransferase (AGPAT) to yield phosphatidic acid (PA). libretexts.orgresearchgate.net The phosphate group of PA is then removed by phosphatidic acid phosphatase to form diacylglycerol (DAG). aocs.org Finally, a third fatty acyl-CoA is esterified to the DAG molecule by diacylglycerol acyltransferase (DGAT) to produce a triglyceride. researchgate.net In adipose tissue, where the expression of glycerol kinase is low, the glycerol-3-phosphate required for triglyceride synthesis is primarily derived from the reduction of dihydroxyacetone phosphate (DHAP), a product of glycolysis. themedicalbiochemistrypage.org
Role in Extracellular Lipid Polymer Biosynthesis (Cutin, Suberin)
In plants, sn-glycerol 3-phosphate plays a crucial role in the biosynthesis of the extracellular lipid polyesters, cutin and suberin. nih.govaocs.org These biopolymers form protective layers on the surfaces of aerial plant organs (cutin) and in specific cell types like the endodermis and periderm (suberin), providing barriers against water loss and pathogen invasion. aocs.orgnsf.govoup.com
The synthesis of both cutin and suberin involves the esterification of fatty acid monomers to a glycerol backbone, a process initiated by glycerol-3-phosphate acyltransferases (GPATs). aocs.orgnsf.gov Several GPAT isoforms have been identified in plants that are specifically involved in the synthesis of these polyesters. nih.gov For instance, in Arabidopsis, GPAT4, GPAT6, and GPAT8 are involved in cutin biosynthesis, while GPAT5 is essential for suberin synthesis. nih.govnsf.govmdpi.com Interestingly, some of these plant GPATs, such as GPAT4 and GPAT6, exhibit a preference for acylating the sn-2 position of glycerol-3-phosphate, which is distinct from the sn-1 acylation typical for membrane and storage lipid synthesis. pnas.orgnih.govebi.ac.uk Furthermore, these enzymes can also possess phosphatase activity, leading to the formation of sn-2 monoacylglycerols as intermediates in cutin synthesis. pnas.orgnih.gov The substrate specificities of these GPATs are a major factor in determining the final composition of cutin and suberin. oup.com
Data Tables
Table 1: Key Enzymes in sn-Glycerol 3-phosphate(2-) Metabolism
| Enzyme | Reaction Catalyzed | Biological Pathway | Organism/Location |
| Glycerol-3-phosphate acyltransferase (GPAT) | Acylation of sn-glycerol 3-phosphate to form lysophosphatidic acid. aocs.orgnih.govnih.gov | Glycerolipid biosynthesis, Phospholipid synthesis, Triglyceride synthesis. aocs.orgnih.govnih.gov | Eukaryotes (Mitochondria, ER), Bacteria. nih.govaocs.orgthemedicalbiochemistrypage.org |
| 1-acylglycerol-3-phosphate acyltransferase (AGPAT) | Acylation of lysophosphatidic acid to form phosphatidic acid. aocs.orgresearchgate.net | Phospholipid synthesis, Triglyceride synthesis. libretexts.orgaocs.org | Eukaryotes, Bacteria. nih.govnih.gov |
| Cardiolipin synthase | Synthesis of cardiolipin from phosphatidylglycerol and CDP-diacylglycerol (eukaryotes) or two molecules of phosphatidylglycerol (bacteria). nih.govmicrobialcell.com | Phospholipid biosynthesis. nih.gov | Eukaryotes (Mitochondria), Bacteria. nih.govwikipedia.org |
| Glycerol-3-phosphate dehydrogenase | Reduction of dihydroxyacetone phosphate to sn-glycerol 3-phosphate. wikipedia.org | Glycolysis, Glycerolipid biosynthesis. wikipedia.orgpnas.org | Eukaryotes, Bacteria. nih.govpnas.org |
| Plant-specific GPATs (e.g., GPAT4, GPAT5, GPAT6, GPAT8) | Acylation of sn-glycerol 3-phosphate (often at sn-2 position) for cutin and suberin synthesis. nih.govpnas.orgnih.gov | Cutin and suberin biosynthesis. nih.govaocs.org | Plants. nih.gov |
Involvement in Cellular Energy Transduction
sn-Glycerol 3-phosphate(2-) is a key player in cellular energy transduction, primarily through its role in the glycerol-3-phosphate shuttle. wikipedia.orgwikidoc.orgnih.gov This shuttle system is crucial for transporting reducing equivalents from the cytoplasm into the mitochondria for ATP production. wikidoc.orgwikipedia.org
Coupling Glycolysis to Oxidative Phosphorylation
The glycerol-3-phosphate shuttle provides a critical link between glycolysis in the cytoplasm and oxidative phosphorylation in the mitochondria. wikipedia.orgnih.gov During glycolysis, glucose is broken down, producing NADH in the cytosol. The inner mitochondrial membrane is impermeable to NADH, necessitating shuttle systems to transfer its reducing power into the mitochondrial matrix. wikipedia.org
The shuttle operates through the coordinated action of two distinct glycerol-3-phosphate dehydrogenase enzymes: a cytosolic, NAD+-dependent enzyme (cGPDH or GPD1) and a mitochondrial, FAD-dependent enzyme (mGPDH or GPD2) located on the outer surface of the inner mitochondrial membrane. wikipedia.orgplos.orgwikipedia.org
Mechanism of the Glycerol-3-Phosphate Shuttle:
Cytosolic Step: Cytosolic glycerol-3-phosphate dehydrogenase (cGPDH) catalyzes the reduction of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, to sn-glycerol 3-phosphate. This reaction simultaneously oxidizes one molecule of NADH to NAD+. wikipedia.orgplos.org
Mitochondrial Step: sn-Glycerol 3-phosphate then diffuses across the outer mitochondrial membrane and is re-oxidized back to DHAP by the mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH). wikipedia.orgoup.com This enzyme is FAD-dependent and is embedded in the inner mitochondrial membrane. plos.org
Electron Transfer: The electrons from the oxidation of sn-glycerol 3-phosphate are transferred to FAD, forming FADH2. FADH2 then donates these electrons to the electron transport chain at Coenzyme Q (ubiquinone). wikipedia.orgwikidoc.org
This process effectively transfers the reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain, bypassing Complex I. wikipedia.org While this is less energy-efficient than the malate-aspartate shuttle, it allows for the rapid regeneration of cytosolic NAD+, which is essential for maintaining a high rate of glycolysis, particularly in tissues with high energy demands like skeletal muscle and the brain. wikipedia.org
| Feature | Glycerol-3-Phosphate Shuttle | Malate-Aspartate Shuttle |
|---|---|---|
| Primary Tissues | Skeletal muscle, brain wikipedia.org | Liver, heart, kidney |
| Electron Acceptor in Mitochondria | FAD wikipedia.org | NAD+ |
| ATP Yield per NADH | ~1.5 ATP | ~2.5 ATP |
| Key Enzymes | Cytosolic GPD1, Mitochondrial GPD2 plos.org | Malate dehydrogenase, Aspartate aminotransferase |
Regulation of Cellular Redox State
The glycerol-3-phosphate shuttle plays a significant role in maintaining the cellular redox state by influencing the NADH/NAD+ ratio. nih.govnih.gov The regeneration of NAD+ in the cytoplasm by cGPDH is crucial for the continuation of glycolysis, especially under conditions of high glycolytic flux. plos.orgplos.org
Studies in Arabidopsis thaliana have demonstrated that a deficiency in the cytosolic GPDH leads to an increased NADH/NAD+ ratio, indicating an imbalance in the cellular redox state. nih.gov This disruption in redox homeostasis can have widespread effects on cellular metabolism. The reversible nature of the cGPDH reaction allows it to respond to the metabolic needs of the cell, helping to buffer the cytosolic NADH/NAD+ ratio. wikipedia.org
Superoxide (B77818) Production and Reactive Oxygen Species (ROS) Generation
Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) is a significant source of reactive oxygen species (ROS), particularly superoxide (O2•−). researchgate.netnih.govmdpi.com The transfer of electrons from FADH2 to coenzyme Q is a step where electron leakage can occur, leading to the partial reduction of oxygen to form superoxide. researchgate.netnih.gov
The rate of ROS production by mGPDH is influenced by the concentration of sn-glycerol 3-phosphate and calcium ions. nih.gov Increased levels of sn-glycerol 3-phosphate can lead to a more reduced coenzyme Q pool, which in turn can enhance superoxide generation. nih.govcapes.gov.br Research has shown that mGPDH can produce superoxide at rates comparable to other major ROS-producing sites in the mitochondria, such as Complex I and Complex III. nih.govnih.gov This mGPDH-mediated ROS production has been implicated in various physiological and pathological processes. mdpi.comnih.gov It is believed that the Q-binding pocket of mGPDH is the primary site of this superoxide generation. frontiersin.org
Contribution to Cellular Signaling Pathways
Beyond its role in energy metabolism, sn-glycerol 3-phosphate(2-) and its metabolic pathway are involved in cellular signaling. The generation of ROS by mGPDH can act as a signaling mechanism. While high levels of ROS are detrimental, moderate levels can function as second messengers in various signaling cascades that regulate processes like cell proliferation and adaptation to stress. nih.gov
Furthermore, sn-glycerol 3-phosphate is a precursor for the synthesis of glycerolipids, including phosphatidic acid, which is a key intermediate in the synthesis of triglycerides and phospholipids. wikipedia.orgnih.gov Phosphatidic acid and other lipid derivatives can act as signaling molecules, influencing a variety of cellular processes.
Homeostasis and Regulation of Intracellular Levels
The intracellular concentration of sn-glycerol 3-phosphate(2-) is tightly regulated to meet the metabolic demands of the cell. frontiersin.org Its levels are controlled by the balance between its synthesis and degradation.
Synthesis of sn-Glycerol 3-phosphate:
From Glycolysis: The primary route of synthesis is the reduction of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, catalyzed by cytosolic glycerol-3-phosphate dehydrogenase (cGPDH). wikipedia.orgmedchemexpress.com
From Glycerol: In some tissues, glycerol can be phosphorylated to sn-glycerol 3-phosphate by the enzyme glycerol kinase. wikipedia.org
Degradation of sn-Glycerol 3-phosphate:
Oxidation: It is oxidized back to DHAP by mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) as part of the glycerol-3-phosphate shuttle. wikipedia.orgmedchemexpress.com
Hydrolysis: Recently, a mammalian glycerol-3-phosphate phosphatase (G3PP) has been identified, which can hydrolyze sn-glycerol 3-phosphate to glycerol. nih.govresearchgate.net This enzyme provides another layer of control over intracellular sn-glycerol 3-phosphate levels.
Comparative Biochemistry and Organismal Specificity
Prokaryotic Metabolism of sn-Glycerol 3-phosphate(2-)
In prokaryotes, G3P serves as a crucial link between carbohydrate metabolism and the synthesis of glycerolipids, which are essential components of cellular membranes. wikipedia.orgmdpi.com The pathways and regulatory mechanisms governing G3P levels are finely tuned to meet the specific physiological needs of different bacterial species.
Escherichia coli (E. coli) as a Model System
Escherichia coli has been an invaluable model for dissecting the intricacies of G3P metabolism. nih.gov In E. coli, G3P is a precursor for phospholipid biosynthesis. nih.gov The synthesis of G3P is primarily accomplished through the reduction of dihydroxyacetone phosphate (B84403) (DHAP), a glycolytic intermediate, by the enzyme sn-glycerol-3-phosphate dehydrogenase. wikipedia.orgnih.gov
The regulation of G3P synthesis in E. coli is a classic example of feedback inhibition. The biosynthetic sn-glycerol-3-phosphate dehydrogenase is allosterically inhibited by its product, G3P, thereby controlling its own synthesis. nih.gov Kinetic studies have revealed that the wild-type enzyme has a high sensitivity to G3P, while feedback-resistant mutants show a significantly reduced sensitivity. nih.gov This regulatory mechanism ensures a homeostatic supply of G3P for phospholipid synthesis. nih.gov
E. coli possesses two distinct sn-glycerol-3-phosphate dehydrogenases: an aerobic one (GlpD) and an anaerobic one (GlpABC). uniprot.orgcdnsciencepub.com GlpD is a membrane-associated enzyme that channels electrons from G3P oxidation into the aerobic respiratory chain. pnas.orgpnas.org The anaerobic enzyme system, encoded by the glpACB operon, is essential for growth on G3P under anaerobic conditions. cdnsciencepub.com The glpB gene product, a membrane-localized protein, is crucial for transferring electrons from the soluble GlpAC dimer to the terminal electron acceptor. cdnsciencepub.com
Furthermore, the transport of G3P across the inner membrane is mediated by the GlpT transporter, which functions as a secondary active transporter. nih.gov
Bacillus subtilis (B. subtilis) Pathways and Regulation
In the Gram-positive bacterium Bacillus subtilis, G3P is also a key metabolite. asm.org The synthesis of phospholipids (B1166683) in B. subtilis begins with the acylation of G3P. frontiersin.org This initial step is carried out by a two-enzyme system consisting of PlsX and PlsY. frontiersin.org PlsX, a soluble enzyme, converts acyl-acyl carrier protein (acyl-ACP) to acyl-phosphate, which then serves as the acyl donor for the membrane-associated PlsY to acylate G3P. frontiersin.org
The regulation of the glp (glycerol metabolism) system in B. subtilis involves a positive regulatory protein, GlpP. capes.gov.brnih.gov In the presence of G3P, GlpP acts as an antiterminator protein, binding to the 5'-untranslated region of the glpD mRNA, which encodes G3P dehydrogenase. nih.govnih.gov This binding prevents the premature termination of transcription, allowing for the expression of the dehydrogenase and subsequent catabolism of G3P. nih.gov This mechanism of antitermination provides a sophisticated means of controlling gene expression in response to the availability of G3P. nih.govnih.gov
Pseudomonas aeruginosa (P. aeruginosa) Metabolism and Homeostasis
Pseudomonas aeruginosa, an opportunistic pathogen, relies on G3P homeostasis for its growth and the production of virulence factors. asm.orgnih.govnih.gov Glycerol (B35011), which can be abundant in the lung environment of cystic fibrosis patients, is utilized by P. aeruginosa and is first phosphorylated to G3P by glycerol kinase (GlpK). nih.gov G3P is then oxidized to DHAP by G3P dehydrogenase (GlpD). nih.gov
The maintenance of G3P levels is critical, as an accumulation of G3P, for instance due to a mutation in glpD, can lead to impaired growth, reduced production of the virulence factor pyocyanin, and decreased motility. asm.orgnih.gov Transcriptomic analyses have shown that G3P stress disrupts bioenergetics, affecting amino acid metabolism and reducing ATP generation. nih.govresearchgate.net
P. aeruginosa also possesses enzymes to dephosphorylate G3P, with two haloacid dehalogenase-like phosphatases (PA0562 and PA3172) identified as playing a role in this process. nih.gov The regulation of glycerol and G3P metabolism is partly controlled by the GlpR repressor, which uses G3P as its effector molecule. nih.gov Additionally, the AraC-type transcriptional regulator GliR (PA3027) has been shown to activate genes involved in glycerolipid metabolism. mdpi.com
| Organism | Key Enzymes in G3P Metabolism | Regulatory Mechanisms |
| Escherichia coli | sn-Glycerol-3-phosphate dehydrogenase (aerobic: GlpD; anaerobic: GlpABC) | Feedback inhibition of G3P dehydrogenase by G3P. nih.gov |
| sn-Glycerol-3-phosphate acyltransferase (PlsB) researchgate.net | ||
| G3P transporter (GlpT) nih.gov | ||
| Bacillus subtilis | G3P dehydrogenase (GlpD) nih.gov | Antitermination mediated by the GlpP protein in the presence of G3P. nih.govnih.gov |
| Acyl-ACP-phosphate acyltransferase (PlsX) frontiersin.org | ||
| Acyl-phosphate-glycerol-phosphate acyltransferase (PlsY) frontiersin.org | ||
| Pseudomonas aeruginosa | Glycerol kinase (GlpK) nih.gov | Regulation by the GlpR repressor, with G3P as the effector. nih.gov |
| G3P dehydrogenase (GlpD) nih.gov | Activation of glycerolipid metabolism genes by the GliR transcriptional regulator. mdpi.com | |
| G3P phosphatases (PA0562, PA3172) nih.gov | ||
| 1-acyl-sn-glycerol-3-phosphate acyltransferase (LptA) uniprot.org | ||
| Glycerol-3-phosphate acyltransferase (PlsB) uniprot.org |
Eukaryotic Metabolism of sn-Glycerol 3-phosphate(2-)
In eukaryotes, G3P is a central precursor for the synthesis of a vast array of glycerolipids, which are fundamental components of membranes and also function as storage and signaling molecules. nih.govtandfonline.com The metabolic pathways involving G3P are compartmentalized within different organelles, adding a layer of complexity to their regulation.
Saccharomyces cerevisiae (Baker's Yeast) Metabolism
The baker's yeast, Saccharomyces cerevisiae, is a widely used eukaryotic model to study lipid metabolism. mdpi.com In yeast, G3P is the backbone for the synthesis of triacylglycerols (TAGs) and phospholipids via the Kennedy pathway. mdpi.comsci-hub.se G3P can be synthesized from DHAP by the action of G3P dehydrogenase (Gpd1p) or from glycerol via glycerol kinase (Gut1p). sci-hub.seuniprot.org
The first step in glycerolipid synthesis is the acylation of G3P at the sn-1 position by glycerol-3-phosphate acyltransferase, an activity primarily associated with the Sct1p (also known as Gat2p) and Gpt2p (also known as Gat1p) enzymes. oup.comuniprot.org Sct1p exhibits a preference for G3P over DHAP as a substrate. uniprot.org Studies have suggested that the glycerol-P and DHAP acyltransferase activities in yeast may be dual functions of a single enzyme. nih.gov
The regulation of G3P levels is crucial for controlling lipid accumulation. For instance, modulating the G3P shuttle pathway by overexpressing GPD1 or deleting GUT2 (encoding the mitochondrial FAD-dependent G3P dehydrogenase) can lead to increased G3P levels and consequently higher TAG accumulation. nih.gov The expression of G3P dehydrogenase is also induced under osmotic stress, highlighting the role of G3P in the production of the osmolyte glycerol. oup.com
Plant Systems (e.g., Arabidopsis) Lipid Biosynthesis
In plants like Arabidopsis thaliana, G3P is the foundational molecule for the synthesis of various glycerolipids, including membrane lipids, storage lipids (triacylglycerols), and extracellular lipid polyesters like cutin. nih.govtandfonline.comnih.gov Plant lipid biosynthesis occurs through two major pathways: the prokaryotic pathway in the plastids and the eukaryotic pathway in the endoplasmic reticulum (ER). mdpi.comnih.gov
The initial and rate-limiting step in both pathways is the acylation of G3P, catalyzed by sn-glycerol-3-phosphate acyltransferases (GPATs). nih.govnih.govfrontiersin.org Arabidopsis possesses a family of ten GPATs with distinct subcellular localizations (plastid, ER, and mitochondria) and functions. mdpi.comnih.gov
The plastid-localized GPAT (ATS1) is crucial for the prokaryotic pathway, which synthesizes lipids within the chloroplast. mdpi.comnih.gov Mutants deficient in this enzyme show altered lipid composition. nih.gov Overexpression of a plastidial GPAT can enhance plant growth and the synthesis of prokaryotic-derived glycerolipids. mdpi.com
ER-bound GPATs are involved in the eukaryotic pathway, contributing to the formation of membrane and storage lipids. nih.govoup.com For example, GPAT9 is an ER-localized enzyme essential for TAG biosynthesis in developing seeds. oup.com Interestingly, some plant GPATs, such as GPAT4 and GPAT6 involved in cutin biosynthesis, exhibit a preference for acylating the sn-2 position of G3P, a departure from the canonical sn-1 acylation. pnas.orgnih.gov
| Organism/System | Key Enzymes in G3P Metabolism | Key Functions and Pathways |
| Saccharomyces cerevisiae | G3P dehydrogenase (Gpd1p) sci-hub.se | Backbone for triacylglycerol and phospholipid synthesis via the Kennedy pathway. mdpi.comsci-hub.se |
| Glycerol kinase (Gut1p) uniprot.org | G3P levels are critical for lipid accumulation. nih.gov | |
| G3P acyltransferases (Sct1p, Gpt2p) oup.com | G3P is a precursor for the osmolyte glycerol. oup.com | |
| Plant Systems (Arabidopsis) | sn-Glycerol-3-phosphate acyltransferases (GPATs) - family of 10 with distinct localizations mdpi.comnih.gov | Precursor for membrane lipids, storage lipids (TAGs), and extracellular polyesters (cutin). nih.govtandfonline.comnih.gov |
| Plastidial GPAT (ATS1) mdpi.comnih.gov | Two major pathways: prokaryotic (plastid) and eukaryotic (ER). mdpi.comnih.gov | |
| ER-bound GPATs (e.g., GPAT9) oup.com | Some GPATs show unusual sn-2 acylation preference for cutin synthesis. pnas.orgnih.gov |
Mammalian (e.g., Mouse) Models in Research
Mammalian models, particularly genetically engineered mice, have been indispensable in elucidating the multifaceted roles of sn-glycerol 3-phosphate (G3P). This molecule is a critical nexus in metabolism, linking glycolysis, lipid synthesis, and mitochondrial respiration. physiology.orgpnas.orgresearchgate.net Research using mouse models has provided detailed insights into how the availability and metabolism of G3P influence physiological and pathophysiological processes, including energy balance, glucose homeostasis, and lipid metabolism. researchgate.netnih.gov
G3P's central position is managed by a set of enzymes that constitute the glycerol-3-phosphate shuttle. This shuttle involves the cytosolic NAD-dependent glycerol-3-phosphate dehydrogenase (GPD1) and the mitochondrial FAD-dependent glycerol-3-phosphate dehydrogenase (GPD2 or mGPDH). physiology.orgnih.gov GPD1 catalyzes the conversion of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, to G3P, thereby regenerating cytosolic NAD+. nih.gov GPD2, located on the outer surface of the inner mitochondrial membrane, reoxidizes G3P to DHAP, transferring electrons directly to the electron transport chain. physiology.orgnih.gov This process is crucial for tissues with high energy demands, allowing for the rapid aerobic generation of ATP. physiology.org A more recently identified enzyme, glycerol-3-phosphate phosphatase (G3PP), hydrolyzes G3P to glycerol, providing another layer of metabolic control. pnas.orgresearchgate.net
Studies involving mouse models with targeted disruptions of the genes encoding these enzymes have been fundamental to understanding their specific functions.
Glycerol-3-Phosphate Dehydrogenase 1 (GPD1) Knockout Models: Mice deficient in cytosolic GPD1 (GPD1-KO) have been used to study its role in gluconeogenesis and amino acid metabolism, especially during fasting. nih.gov Research on BALB/cHeA mice, a GPD1 null model, has shown that while the conversion of G3P to DHAP is essential for maintaining blood glucose during fasting, its absence triggers compensatory mechanisms. nih.gov
Key Findings from GPD1-KO Mouse Studies
| Model | Tissue/System Studied | Key Findings | Reference |
|---|---|---|---|
| GPD1 null (BALB/cHeA) mice | Liver, Skeletal Muscle | Impaired gluconeogenesis from glycerol under fasting conditions. nih.gov | nih.gov |
| GPD1 null (BALB/cHeA) mice | Whole-body metabolism | Induces compensatory amino acid metabolism to maintain blood glucose levels during fasting. nih.gov | nih.gov |
Glycerol-3-Phosphate Dehydrogenase 2 (GPD2) Knockout and Overexpression Models: The mitochondrial GPD2 is a rate-limiting enzyme in the G3P shuttle. nih.govasm.org Mouse models with altered GPD2 expression have revealed its importance in hepatic lipid metabolism, thermogenesis, and viral replication. physiology.orgnih.govasm.org
Studies on mice with a targeted disruption of the Gpd2 gene showed they exhibit a "thrifty" phenotype, indicating a role for mGPDH in energy expenditure. physiology.org Conversely, deficiency of GPD2 in the liver has been linked to the development of hepatic steatosis by increasing G3P levels, a key substrate for triglyceride synthesis. nih.gov In models of non-alcoholic fatty liver disease (NAFLD), both mRNA and protein levels of GPD2 were found to be decreased in the livers of mice, which correlated with an increase in G3P concentration and fatty acid synthase (FASN) expression. nih.gov Restoration of GPD2 expression in these models significantly attenuated triglyceride accumulation. nih.gov
Furthermore, GPD2 has been identified as a host restriction factor for Hepatitis B virus (HBV) replication. In hydrodynamic injection-based mouse models, overexpression of GPD2 significantly reduced HBV replication, an effect linked to the GPD2-mediated degradation of the HBx protein rather than alterations in G3P metabolism itself. asm.org
Key Findings from GPD2 Mouse Studies
| Model | Condition Studied | Key Findings | Reference |
|---|---|---|---|
| GPD2 knockout mice | Intermediary Metabolism | Exhibit a thrifty phenotype, with notable effects on muscle metabolism. physiology.org | physiology.org |
| GPD2 knockout mice | Hepatic Steatosis (NAFLD) | Deficiency contributes to hepatic steatosis; GPD2 expression is inversely correlated with indicators of liver steatosis. nih.gov | nih.gov |
| GPD2 overexpression mice | Hepatitis B Virus (HBV) Replication | Overexpression of GPD2 significantly reduces HBV replication in vivo. asm.org | asm.org |
Glycerol-3-Phosphate Phosphatase (G3PP) Knockout and Overexpression Models: The discovery of G3PP introduced a new regulatory node in G3P metabolism. pnas.org This enzyme hydrolyzes G3P to glycerol and phosphate. uniprot.org Studies using hepatocyte-specific G3PP knockout (LKO) mice have demonstrated its role in regulating glucose and lipid metabolism. researchgate.net
In these LKO mice, the absence of G3PP in the liver led to increased hepatic G3P levels. researchgate.net This resulted in reduced glucose production and lipogenesis. Conversely, overexpression of G3PP in hepatocytes curtailed gluconeogenesis from substrates like glycerol, pyruvate, and lactate. pnas.org These findings highlight G3PP as a crucial regulator of G3P levels, thereby influencing major metabolic pathways such as glycolysis, gluconeogenesis, and lipogenesis in the liver. pnas.orgresearchgate.net
Key Findings from G3PP Mouse Studies
| Model | Tissue Studied | Key Findings | Reference |
|---|---|---|---|
| Hepatocyte-specific G3PP-KO (LKO) mice | Liver | G3PP knockout reduced hepatic glucose production and lipogenesis. researchgate.net | researchgate.net |
Advanced Research Methodologies and Approaches for Studying Sn Glycerol 3 Phosphate 2
In Vitro Enzymatic Assays
In vitro enzymatic assays are fundamental for characterizing the activity of enzymes that interact with G3P. These assays allow for the quantitative measurement of enzyme kinetics and substrate specificity under controlled laboratory conditions.
A common method to measure the activity of enzymes like glycerol-3-phosphate acyltransferase (GPAT), which uses G3P as a substrate, involves radiolabeling. bioscientifica.compnas.org By using [¹⁴C]-G3P, researchers can track the incorporation of the radiolabel into the product, lysophosphatidic acid (LPA). bioscientifica.compnas.org
The process typically involves:
Incubating the enzyme source, such as cell lysates or purified protein, with [¹⁴C]-G3P and the appropriate acyl-CoA substrate. bioscientifica.compnas.org
Stopping the reaction after a specific time.
Extracting the lipids from the reaction mixture. bioscientifica.com
Separating the radiolabeled product (LPA) from the unreacted [¹⁴C]-G3P using thin-layer chromatography (TLC). bioscientifica.compnas.org
Quantifying the radioactivity in the LPA spot to determine the amount of product formed. bioscientifica.com
This method was used to characterize GPAT activity in various organisms, including the identification of novel GPAT isoforms. pnas.org For instance, in the study of Arabidopsis GPATs, reaction products were analyzed by direct application to TLC plates, which is particularly useful for amphipathic products that may have significant aqueous solubility. nih.gov In some cases, to confirm product identity and regiospecificity, the reaction products are treated with alkaline phosphatase to dephosphorylate them into monoacylglycerols (MAGs), which are then separated on borate-impregnated TLC plates that can resolve sn-1 and sn-2 isomers. nih.govoup.com
| Assay Component | Description | Example Application | Reference |
| Radiolabeled Substrate | [¹⁴C]glycerol-3-phosphate ([¹⁴C]G3P) | Used to track the formation of lysophosphatidic acid (LPA) by glycerol-3-phosphate acyltransferase (GPAT). | bioscientifica.compnas.org |
| Acyl Donor | Acyl-CoA (e.g., palmitoyl-CoA, oleoyl-CoA) | Provides the fatty acid chain that is transferred to G3P. | bioscientifica.comnih.gov |
| Enzyme Source | Cell lysates, purified recombinant proteins, or microsomal fractions. | Provides the GPAT or other enzyme being studied. | bioscientifica.comoup.com |
| Separation Technique | Thin-Layer Chromatography (TLC) | Separates the lipid product (LPA) from the substrate (G3P) and other reaction components. | bioscientifica.compnas.orgnih.gov |
| Analysis | Autoradiography or scintillation counting | Detects and quantifies the amount of radiolabeled product formed. | bioscientifica.com |
This table summarizes the key components and applications of ¹⁴C-incorporation and TLC analysis for studying G3P-utilizing enzymes.
Spectrophotometric and fluorometric assays offer continuous monitoring of enzyme activity, which is advantageous for determining initial reaction rates and for detailed kinetic analysis. nih.gov These methods often employ coupled enzyme systems where the product of the primary reaction is used by a second enzyme to produce a change in absorbance or fluorescence.
A classic example is the coupled spectrophotometric assay for enzymes that produce G3P, such as glycerol-3-phosphate dehydrogenase (G3PDH). researchgate.net The formation of G3P is coupled to its oxidation by a G3P dehydrogenase, which concurrently reduces NAD⁺ to NADH. The increase in NADH concentration is monitored by measuring the change in absorbance at 340 nm. researchgate.netasm.orgacs.org Conversely, for enzymes that consume G3P, like mitochondrial G3P dehydrogenase, the reaction can be monitored by following the reduction of a dye or the production of hydrogen peroxide (H₂O₂). plos.org
Fluorometric assays provide even higher sensitivity. elabscience.comaatbio.com Commercial kits are available that measure G3P by using a G3P oxidase to produce H₂O₂, which then reacts with a non-fluorescent probe (like Amplite® Red) in the presence of horseradish peroxidase to generate a highly fluorescent product (resorufin). aatbio.comresearchgate.net The fluorescence intensity, typically measured at an excitation/emission of ~540/590 nm, is directly proportional to the G3P concentration. aatbio.com These assays can detect G3P in the picomole range and are adaptable for high-throughput screening (HTS) applications. aatbio.com
| Method Type | Principle | Detection | Example Application | Reference |
| Spectrophotometric | Coupled enzyme reaction leading to NADH oxidation or reduction. | Change in absorbance at 340 nm. | Measuring G3PDH activity by monitoring NADH oxidation during the reduction of DHAP. | asm.orgacs.org |
| Spectrophotometric | Coupled enzyme reaction producing a colored product. | Change in absorbance at a specific visible wavelength (e.g., 500 nm). | Assay for G3P oxidase using peroxidase and a chromogenic substrate like 4-aminoantipyrine. | sigmaaldrich.com |
| Fluorometric | Coupled enzyme reaction producing a fluorescent molecule (e.g., resorufin). | Increase in fluorescence intensity (e.g., Ex/Em = 535/587 nm). | Quantifying G3P in biological samples using a G3P oxidase-based kit. | elabscience.comaatbio.com |
This table outlines different spectrophotometric and fluorometric methods used for the quantification of sn-Glycerol 3-phosphate(2-) and the activity of related enzymes.
Measurement of Product Formation (e.g., 14C-Incorporation, TLC Analysis)
Structural Biology Techniques
Understanding the three-dimensional structure of enzymes that bind G3P is crucial for elucidating their catalytic mechanisms and substrate specificity.
X-ray crystallography is a powerful technique used to determine the atomic-resolution structure of proteins. Researchers have successfully crystallized and solved the structures of several key enzymes in G3P metabolism, both in their native state and in complex with G3P or its analogs. pnas.orgpnas.orgnih.gov
For example, the crystal structure of E. coli sn-glycerol-3-phosphate dehydrogenase (GlpD), an essential membrane enzyme, has been determined at high resolution. pnas.orgnih.gov Structures of GlpD complexed with substrate analogs and the product dihydroxyacetone phosphate (B84403) (DHAP) have provided detailed snapshots of the active site, revealing the specific residues involved in substrate binding and catalysis. pnas.orgpnas.org Similarly, the crystal structure of the integral membrane G3P acyltransferase PlsY has been solved, uncovering a seven-transmembrane helix fold and providing insights into its unique acylation mechanism. pdbj.org The crystallization of squash G3P 1-acyltransferase has also been achieved, paving the way for detailed structural analysis of this plant enzyme. researchgate.net
Enzymes are dynamic molecules that often undergo conformational changes upon substrate binding and catalysis. Structural studies reveal these different states. The structures of E. coli GlpD in complex with various ligands have delineated different conformational states of the enzyme, suggesting potential mechanisms for the dehydrogenation of G3P. pnas.orgpnas.orgnih.gov
In the case of the G3P transporter (GlpT) from E. coli, which exchanges G3P for inorganic phosphate, structural and molecular dynamics simulation studies have been used to understand its conformational changes. nih.gov These studies suggest that the formation and breaking of salt bridges between different domains of the transporter control the large-scale conformational changes required to move the substrate across the membrane. nih.gov Analysis of the interactions between G3P and GlpT has identified key residues responsible for substrate specificity, distinguishing it from the closely related inorganic phosphate. nih.gov
| Enzyme | Organism | Technique | Key Findings | Reference |
| sn-Glycerol-3-phosphate dehydrogenase (GlpD) | Escherichia coli | X-ray Crystallography | Revealed active site residues, substrate binding mode, and different conformational states. | pnas.orgpnas.orgnih.gov |
| Glycerol-3-phosphate acyltransferase (PlsY) | Aquifex aeolicus | X-ray Crystallography | Determined a seven-transmembrane helix structure and a novel 'substrate-assisted catalysis' mechanism. | pdbj.org |
| G3P transporter (GlpT) | Escherichia coli | X-ray Crystallography, MD Simulations | Identified key residues for substrate binding and a salt-bridge-based mechanism for conformational change. | nih.govnih.gov |
| G3P binding protein (UgpB) | Escherichia coli | X-ray Crystallography | Showed that two tryptophan residues are key for the specific binding of linear G3P. | rcsb.org |
This table presents examples of enzymes involved with sn-Glycerol 3-phosphate(2-) that have been studied using structural biology techniques.
X-ray Crystallography of Enzyme Complexes
Genetic Manipulation and Mutagenesis Studies
Altering the genes that encode G3P-metabolizing enzymes is a powerful approach to probe their function in vivo and in vitro.
Site-directed mutagenesis allows researchers to change specific amino acid residues in an enzyme to test their importance in substrate binding, catalysis, or regulation. For example, mutagenesis studies on squash glycerol-3-phosphate 1-acyltransferase identified several arginine and lysine (B10760008) residues as crucial for binding the phosphate group of G3P. researchgate.net Mutations in Arg²³⁵, Arg²³⁷, and Lys¹⁹³ resulted in an inactive enzyme, supporting their role in G3P binding. researchgate.net Similarly, mutational analysis of the E. coli G3P binding protein UgpB validated the critical role of the residue Trp-169 in binding G3P. rcsb.org
In another study, a G3P acyltransferase from the microalga Lobosphaera incisa was analyzed. frontiersin.org Researchers noted that a specific arginine residue (Arg¹⁹⁵) was present in a position typically occupied by a histidine in other chloroplastidial GPATs. Mutating this arginine to a histidine (Arg195His) led to increased phospholipid levels when expressed in a yeast mutant, suggesting the mutation enhanced enzymatic activity by enlarging the accessible surface of the G3P binding pocket. frontiersin.org These genetic manipulation techniques are invaluable for confirming hypotheses derived from structural data and for engineering enzymes with altered properties. google.comnih.gov
Gene Cloning and Complementation
Gene cloning and complementation are powerful techniques used to identify and functionally characterize genes involved in sn-glycerol 3-phosphate metabolism. This approach involves isolating a gene of interest and introducing it into a mutant organism that lacks the function of that gene. If the introduced gene restores the wild-type phenotype, it is said to "complement" the mutation, confirming the gene's function.
A notable example is the cloning of genes encoding glycerol-3-phosphate acyltransferase (GPAT), the enzyme that catalyzes the initial step of glycerolipid synthesis from G3P. frontiersin.orgchinacrops.org In one study, a novel gene, plsD, from Clostridium butyricum was cloned based on its ability to complement the sn-glycerol-3-phosphate auxotrophic phenotype of a plsB mutant strain of Escherichia coli. researchgate.net The plsB gene in E. coli encodes the sn-glycerol-3-phosphate acyltransferase, and its mutation leads to a requirement for external G3P for growth. researchgate.netnih.gov The successful complementation by plsD demonstrated its function as a G3P acyltransferase, despite encoding a much smaller protein (26.5 kDa) compared to the E. coli PlsB (83 kDa). researchgate.net
Similarly, in the yeast Saccharomyces cerevisiae, genes encoding sn-glycerol 3-phosphate dehydrogenase (GPD), which is crucial for glycerol (B35011) production, have been identified through cloning and complementation. The GPD2 gene was cloned and found to be a homologue of the previously identified GPD1 gene. nih.gov The functionality of these genes can be tested in gpd mutant strains. For instance, the CmGPD1 gene from Candida magnoliae was shown to rescue the glycerol synthesis and salt tolerance defects of a S. cerevisiae strain in which both GPD1 and GPD2 were deleted. oup.com This not only confirmed the function of CmGPD1 but also highlighted the conserved role of GPD in osmoregulation across different yeast species.
Complementation assays have also been developed as specific screening tools. A novel complementation assay was designed to quickly characterize GPAT-encoding genes by using a yeast strain deficient in GPAT activity. frontiersin.org This allows for the in vivo functional analysis of GPAT genes from various organisms, such as Arabidopsis thaliana. frontiersin.org
Site-Directed Mutagenesis to Elucidate Enzyme Function
In the study of squash glycerol-3-phosphate acyltransferase (GPAT), site-directed mutagenesis was used to identify residues critical for binding the phosphate group of G3P. researchgate.net Based on structural predictions, four residues (Lys193, His194, Arg235, and Arg237) were targeted. The results were striking: mutations in Lys193, Arg235, and Arg237 resulted in a complete loss of enzyme activity, while mutating His194 led to reduced catalytic activity. researchgate.net This provided strong evidence for the direct involvement of these specific lysine and arginine residues in binding the G3P substrate. researchgate.net
Another study focused on a GPAT from the microalga Lobosphaera incisa (LiGPAT). frontiersin.org Researchers noted that a conserved histidine residue in the G3P binding site of many chloroplastidial GPATs was replaced by an arginine (Arg195) in LiGPAT. frontiersin.org Through site-directed mutagenesis, they changed this arginine back to a histidine. frontiersin.org When expressed in a GPAT-deficient yeast mutant, the enzyme with the Arg195His mutation led to a significant increase in phospholipid levels compared to the wild-type LiGPAT. frontiersin.org Structural modeling suggested that this mutation enlarged the accessible surface of the phosphate group binding pocket, thereby increasing enzymatic activity. frontiersin.org
Site-directed mutagenesis has also been applied to enzymes with dual functions. The yeast protein Tgl3p was found to have both lipase (B570770) and acyltransferase activities, the latter involving the acylation of lysophosphatidic acid, a derivative of G3P. molbiolcell.org To determine if these two activities were linked, researchers used site-directed mutagenesis to create variants of Tgl3p. molbiolcell.org Their experiments demonstrated that the lipase and acyltransferase functions could be independently disrupted, indicating that they operate through distinct mechanisms within the same protein. molbiolcell.org
Gene Disruption and Auxotrophy Analysis
Gene disruption, or knockout, is a technique used to inactivate a specific gene in an organism. The resulting phenotype, particularly any new nutritional requirements (auxotrophy), provides direct evidence for the gene's biological role.
The study of sn-glycerol 3-phosphate metabolism in E. coli provides a classic example of this approach. Disruption of the plsB gene, which encodes the sn-glycerol-3-phosphate acyltransferase, was expected to create a direct auxotrophic requirement for G3P, as the cell could no longer initiate phospholipid synthesis. nih.gov However, detailed genetic analysis revealed a more complex situation. It was discovered that for a strain to exhibit sn-glycerol-3-phosphate auxotrophy, a second mutation, designated plsX, was also required. nih.gov Strains with only the plsB mutation or only the plsX mutation did not require G3P for growth. nih.gov This demonstrated that the plsX gene product plays a crucial, though not fully understood, role in phospholipid biosynthesis that becomes essential only when the primary G3P acyltransferase is defective. nih.gov
In Saccharomyces cerevisiae, disruption of genes encoding sn-glycerol 3-phosphate dehydrogenase (GPD) has also yielded important insights. The disruption of the GPD1 gene in S. diastaticus (a close relative of S. cerevisiae) led to decreased G3PDase activity and increased sensitivity to high osmolarity. science.gov Similarly, when the GPD2 gene in S. cerevisiae was disrupted, no major phenotypic effects were observed on their own. nih.gov However, the creation of double-mutant strains (e.g., gpd1Δgpd2Δ) has been crucial for complementation studies to test the function of GPD homologs from other species. oup.com
Small Molecule Inhibitor Development and Characterization
The development of small molecule inhibitors that target enzymes in the sn-glycerol 3-phosphate pathway is a key area of research. These inhibitors serve as valuable chemical tools to probe the physiological roles of these enzymes in real-time and have the potential to be developed into therapeutic agents.
Discovery and Screening Methodologies
The discovery of novel inhibitors often begins with high-throughput screening (HTS) of large chemical libraries. In a significant study aimed at finding inhibitors for mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), researchers developed a multiple-parallel screen to identify modulators of mitochondrial hydrogen peroxide (H₂O₂) production. nih.gov Since mGPDH activity is known to generate H₂O₂, compounds that reduced H₂O₂ levels in the presence of G3P were flagged as potential inhibitors. plos.orgresearchgate.net This screening approach led to the discovery of a novel class of cell-permeant mGPDH inhibitors, termed iGPs. nih.govnih.gov
Another approach involves rational drug design based on the structure of the enzyme's natural substrate. To develop inhibitors for glycerol-3-phosphate acyltransferase (GPAT), a series of benzoic and phosphonic acids were designed to mimic parts of the acyl-CoA substrate. nih.gov These rationally designed compounds were then synthesized and tested in vitro for their ability to inhibit the acylation of radiolabeled G3P. nih.gov
Structure-Activity Relationship (SAR) Analysis
Once initial "hit" compounds are identified, structure-activity relationship (SAR) analysis is performed to understand how chemical structure relates to inhibitory activity. This involves synthesizing and testing a series of structural analogs of the initial hits.
For the novel mGPDH inhibitors (iGPs), SAR analysis was conducted on 18 structural analogs. nih.govplos.org This analysis revealed that a core benzimidazole-phenyl-succinamide structure was essential for the inhibition of mGPDH. plos.orgnih.gov Modifications to the benzimidazole (B57391) ring system were found to modulate both the potency of the inhibitor and its off-target effects. nih.govplos.org
In the development of GPAT inhibitors, SAR studies examined how different substitutions on a benzene (B151609) ring affected activity. nih.gov For one series of compounds, a meta-substituted phosphonic acid was found to be the most active. nih.gov In another series, designed to mimic the coenzyme A portion of the substrate, it was found that the distance between the benzene ring and a sulfonamide group did not significantly impact inhibitory activity. nih.gov The most potent compound identified in this study was 2-(nonylsulfonamido)benzoic acid, suggesting that a long alkyl chain is an effective element for recognition by the enzyme. nih.gov
Assessment of Potency, Selectivity, and Cell Permeability
A crucial step in characterizing a new inhibitor is to determine its potency, its selectivity for the target enzyme, and its ability to enter cells.
Potency is typically measured as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%. For the novel mGPDH inhibitors, two compounds, iGP-1 and iGP-5, were characterized in detail. nih.govplos.org iGP-5 was found to be the more potent inhibitor of both mGPDH enzymatic activity and H₂O₂ production, with IC₅₀ values of 1.0 µM for both measures. plos.org iGP-1 was less potent, with IC₅₀ values of 6.0 µM for enzymatic activity and 14.2 µM for H₂O₂ production. plos.org
Selectivity is critical to ensure that the inhibitor's effects are due to the inhibition of the target enzyme and not other proteins. The iGP inhibitors were found to be highly selective for the mitochondrial form of GPDH (mGPDH) over the cytosolic form (cGPDH). nih.gov For example, iGP-1 caused significant inhibition of mGPDH but did not inhibit the soluble cGPDH. nih.gov
Cell permeability is essential for an inhibitor to be effective in a cellular context. Live-cell imaging techniques were used to provide evidence that the iGP inhibitors could penetrate cellular membranes. nih.govplos.orgnih.gov This cell permeability, combined with their potency and selectivity, makes them valuable tools for studying the role of mGPDH in intact biological systems. plos.org
Table of Inhibitor Potency
| Compound | Target Enzyme | IC₅₀ (Enzymatic Activity) | IC₅₀ (H₂O₂ Production) | Reference |
|---|---|---|---|---|
| iGP-1 | mGPDH | 6.0 µM | 14.2 µM | plos.org |
| iGP-5 | mGPDH | 1.0 µM | 1.0 µM | plos.org |
| 2-(nonylsulfonamido)benzoic acid (15g) | GPAT | 24.7 µM | N/A | nih.gov |
Application as Research Tools in Isolated and Intact Systems
sn-Glycerol 3-phosphate (G3P) is a pivotal research tool for investigating cellular metabolism and bioenergetics in both isolated and intact biological systems. plos.orgnih.govnih.gov Its central role as an intermediate in glycolysis and as a backbone for glycerolipid synthesis makes it an essential substrate for studying a variety of cellular processes. plos.orgnih.govnih.gov
In Isolated Systems:
Oxygen consumption rates are typically measured using a Clark-type electrode or other oxygen sensors when G3P is added to a mitochondrial preparation. nih.govnih.gov Such experiments are crucial for determining the kinetics of mGPDH, its regulation by factors like calcium, and its contribution to the generation of reactive oxygen species (ROS). nih.govresearchgate.net Furthermore, G3P is used in enzyme kinetic studies to characterize mGPDH and cytosolic G3P dehydrogenase (cGPDH), providing insights into their roles in metabolic disorders. researchgate.netresearchgate.netresearchgate.net
In Intact Systems:
In intact systems, such as cell cultures or whole organisms, G3P is used to probe the glycerol phosphate shuttle. plos.orgnih.gov This shuttle, comprising both cGPDH and mGPDH, is a key mechanism for transferring reducing equivalents from cytosolic NADH into the mitochondrial respiratory chain to regenerate NAD+ for glycolysis. plos.orgnih.gov By manipulating the levels of G3P or the expression of shuttle enzymes, researchers can investigate its importance in various cell types and physiological conditions. plos.orgnih.gov For instance, studying the metabolic fate of isotopically labeled G3P can elucidate its flux through glycolysis, gluconeogenesis, and lipid synthesis pathways. researchgate.net The development of cell-permeant small-molecule inhibitors of mGPDH has further enhanced the utility of G3P as a research tool, allowing for the specific investigation of its metabolic roles in living cells. plos.orgnih.govnih.govresearchgate.net
Analytical Techniques for Quantitative and Qualitative Analysis
The analysis of sn-glycerol 3-phosphate(2-) presents challenges due to its high polarity, small size, and lack of a strong chromophore, which complicates its separation and detection. umich.edursc.org Consequently, specialized analytical techniques are required for its accurate quantification and qualitative identification in complex biological matrices. nih.gov Gas chromatography-mass spectrometry (GC-MS) has been a traditional method, requiring derivatization to increase volatility. nih.gov However, liquid chromatography-mass spectrometry (LC-MS) has become the predominant platform due to its high sensitivity, specificity, and suitability for polar, non-volatile compounds. rsc.orgthermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods
LC-MS is the cornerstone for modern analysis of G3P, offering superior performance for measuring polar metabolites in biological systems. rsc.org It combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. umich.edursc.org The choice of chromatographic mode and mass spectrometric detection is critical for achieving reliable results.
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of highly polar compounds like G3P that are poorly retained by traditional reversed-phase chromatography. rsc.orgthermofisher.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of a less polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. waters.com This mechanism allows for the retention and separation of polar analytes. HILIC-based methods have been successfully developed for the rapid and specific analysis of various phospholipids (B1166683) and their precursors, including G3P, in biological samples like human plasma. waters.com The separation facilitates the elution of lipids in distinct classes, which is advantageous for quantification. waters.comacs.org
Table 1: Representative HILIC Parameters for sn-Glycerol 3-phosphate Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | Amide, Diol, or Un-derivatized Silica (B1680970) | Provides a polar stationary phase for retention of polar analytes like G3P. |
| Mobile Phase A | Acetonitrile | The weak, less polar solvent in the mobile phase. |
| Mobile Phase B | Aqueous buffer (e.g., Ammonium Acetate, pH 4) | The strong, polar solvent. The buffer aids in analyte ionization and peak shape. upce.cz |
| Gradient | High organic to increasing aqueous content | Elutes analytes in order of increasing polarity. |
| Detection | ESI-MS/MS (Negative Ion Mode) | Provides sensitive and specific detection of the deprotonated G3P molecule. |
While reversed-phase liquid chromatography (RPLC) is widely used in metabolomics, it struggles to retain highly polar metabolites like G3P. nih.govchemrxiv.org To overcome this, chemical derivatization is employed. umich.edursc.org This strategy involves chemically modifying the G3P molecule to attach a hydrophobic (nonpolar) tag. umich.edu This modification increases its retention on the nonpolar RPLC stationary phase (e.g., C18) and can also enhance ionization efficiency for mass spectrometry, leading to lower detection limits. umich.edursc.org Various reagents can target the phosphate or hydroxyl groups of G3P. For instance, benzylamine (B48309) has been introduced as a derivatization reagent that reacts with phosphates. umich.edu Another approach involves enzymatic derivatization, where glycerokinase converts glycerol to G3P, which can then be detected with high sensitivity. nih.gov
Table 2: Examples of Derivatization Approaches for RP-LC Analysis
| Derivatization Strategy | Reagent Example | Target Functional Group | Benefit |
| Hydrophobic Tagging | Benzylamine umich.edu | Phosphate, Carboxyls umich.edu | Increases retention on RP columns, allows for analysis in a single run with other derivatized metabolites. umich.edu |
| Cationic Tagging | N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) researchgate.net | Organophosphorus acids researchgate.netnih.gov | Enhances sensitivity in positive ion ESI-MS by adding a permanent positive charge. nih.gov |
| Silylation (for GC-MS) | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.gov | Hydroxyl, Phosphate | Increases volatility for analysis by gas chromatography. nih.gov |
Electrospray ionization (ESI) is the preferred ionization technique for analyzing G3P as it is a "soft" ionization method suitable for polar, thermally labile molecules. nih.gov G3P is typically analyzed in negative ionization mode, where it readily forms a deprotonated molecule, [M-H]⁻, with a mass-to-charge ratio (m/z) of 171.01. researchgate.net
Tandem mass spectrometry (MS/MS) is used for definitive quantification and structural confirmation. nih.gov In this technique, the precursor ion (e.g., m/z 171.01 for G3P) is selected and subjected to collision-induced dissociation (CID). This process breaks the precursor ion into characteristic product ions (fragments). By monitoring a specific transition from a precursor ion to a product ion (a technique known as Multiple Reaction Monitoring or MRM), analysts can achieve very high selectivity and sensitivity, minimizing interference from the complex biological matrix. waters.comacs.org The fragmentation of the [M-H]⁻ ion of G3P yields prominent product ions, which are used for its identification.
Table 3: Key Mass Transitions for ESI-MS/MS Analysis of sn-Glycerol 3-phosphate
| Parameter | Value | Description |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Optimal for forming negatively charged ions from phosphate-containing compounds. nih.gov |
| Precursor Ion (Q1) | m/z 171.01 | Represents the deprotonated [M-H]⁻ molecular ion of G3P. researchgate.net |
| Product Ion 1 (Q3) | m/z 96.85 | Corresponds to the [H₂PO₄]⁻ fragment, a characteristic loss from glycerophosphates. |
| Product Ion 2 (Q3) | m/z 78.86 | Corresponds to the [PO₃]⁻ fragment, another key diagnostic ion. |
Reversed Phase (RP) LC with Derivatization
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a classical, cost-effective, and simple method that has been used for the separation of lipids, including phospholipids and their precursors. nih.govresearchgate.net The technique involves spotting a lipid extract onto a stationary phase, such as a silica gel plate, and developing the chromatogram by allowing a solvent system (mobile phase) to move up the plate via capillary action. nih.govjove.com
For phospholipid analysis, specific solvent systems are used to separate different lipid classes based on their polarity. jove.com After separation, the spots corresponding to the different lipids are visualized. Since G3P is colorless, visualization requires specific staining reagents, such as phosphate-specific stains (e.g., Zinzadze reagent or molybdenum blue) or charring with sulfuric acid, which visualizes all organic compounds. nih.govjove.com While less sensitive and quantitative than LC-MS, TLC is a valuable tool for qualitative screening and preparative isolation of lipid classes for further analysis. jove.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Research Context)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the structure and dynamics of sn-glycerol 3-phosphate and its interactions with other molecules in solution and in vivo. nih.govphysiology.org
¹H NMR: Proton NMR provides information about the hydrogen atoms within the molecule. Experimental ¹H NMR spectra of glycerol 3-phosphate have been recorded at 600 MHz in H₂O. hmdb.ca These spectra help in identifying the different proton environments within the sn-glycerol 3-phosphate molecule.
¹³C NMR: Carbon-13 NMR is instrumental in determining the carbon skeleton of sn-glycerol 3-phosphate. The chemical shift of the C-3 carbon of sn-glycerol 3-phosphate is particularly sensitive to pH changes, making it a useful non-invasive probe for determining intracellular pH in the range of 5-7. nih.govphysiology.org The pKa of the phosphate group has been determined to be 6.2 through analysis of the C-3 resonance's chemical shift variation with pH. nih.gov
³¹P NMR: Phosphorus-31 NMR is highly effective for studying phosphorus-containing compounds like sn-glycerol 3-phosphate. asm.orgnih.gov It has been used to monitor the intracellular concentrations of sn-glycerol 3-phosphate and other phosphorylated metabolites in real-time within intact cells and perfused organs. asm.orgnih.gov For instance, in vivo ³¹P NMR studies on Escherichia coli have tracked the uptake and metabolism of sn-glycerol 3-phosphate, revealing how its transport is regulated by internal phosphate concentrations. asm.org Similarly, studies on perfused rat liver have shown that ethanol (B145695) administration leads to a significant accumulation of sn-glycerol 3-phosphate in the cytosol, which can be monitored by ³¹P NMR. nih.govnih.gov
2D NMR Techniques: Two-dimensional NMR experiments, such as ¹H-¹H TOCSY and ¹H-¹³C HSQC, provide correlational data that helps in assigning the signals from different nuclei to specific atoms within the molecular structure. nih.govhmdb.ca These techniques have been used to confirm the connectivity and spatial relationships between atoms in sn-glycerol 3-phosphate. nih.gov
Table 1: NMR Spectroscopic Data for sn-Glycerol 3-phosphate
| Nucleus | Technique | Key Findings | References |
| ¹H | 1D NMR | Provides data on proton environments. | hmdb.ca |
| ¹³C | 1D NMR | C-3 chemical shift used for intracellular pH measurement. | nih.govphysiology.org |
| ³¹P | In vivo NMR | Monitors intracellular concentration and metabolism. | asm.orgnih.govnih.gov |
| ¹H-¹H, ¹H-¹³C | 2D NMR (TOCSY, HSQC) | Confirms atomic connectivity and structure. | nih.govhmdb.ca |
Transcriptomic and Proteomic Approaches
Transcriptomic and proteomic analyses provide a global view of how cellular processes related to sn-glycerol 3-phosphate are regulated at the gene and protein levels.
Gene expression analysis reveals how the transcription of genes involved in sn-glycerol 3-phosphate metabolism is altered in response to various stimuli or genetic modifications.
In Pseudomonas aeruginosa : Transcriptome analysis of a mutant lacking the sn-glycerol-3-phosphate dehydrogenase (GlpD) showed significant changes in the expression of genes related to amino acid metabolism and the tricarboxylic acid (TCA) cycle. microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.net The loss of GlpD also triggered a general stress response. microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.net Furthermore, G3P accumulation due to glpD mutation and exogenous glycerol was found to reduce the expression of genes involved in glycolysis and ATP generation. nih.gov
In Arabidopsis thaliana : Studies on the glycerol-3-phosphate permease (G3Pp) gene family have shown differential expression in response to phosphate availability. oup.com For example, AtG3Pp1 expression is induced early and sustained during phosphate deprivation, particularly in the roots. oup.com The expression of genes encoding sn-glycerol-3-phosphate acyltransferase (GPAT), which catalyzes the first step of glycerolipid synthesis, also shows tissue-specific patterns and is influenced by developmental stages and abiotic stress. cdnsciencepub.comchinacrops.orgnih.govnih.gov
In Saccharomyces cerevisiae : Metabolic engineering efforts have utilized gene expression analysis to improve the production of fatty acids. frontiersin.org By analyzing gene expression, researchers identified that the glycerol-3-phosphate dehydrogenase (GPD1) pathway competes for carbon with the fatty acid synthesis pathway. frontiersin.org
Determining the subcellular location and expression levels of proteins involved in sn-glycerol 3-phosphate metabolism is crucial for understanding their function.
In Rhodopseudomonas sphaeroides : The sn-glycerol-3-phosphate acyltransferase has been found to be predominantly associated with the cytoplasmic membrane. nih.gov
In Acidovorax citrulli : Comparative proteomic analysis of a mutant lacking the putative glycerol-3-phosphate dehydrogenase (GlpdAc) revealed that many proteins related to various metabolic pathways, including carbohydrate metabolism, were affected. ppjonline.orgresearchgate.net
In Plants: In maize, different isoforms of glycerol-3-phosphate dehydrogenase (GPDH) have been localized to the cytosol, the surface of the endoplasmic reticulum, and chloroplasts. nih.govresearchgate.net Similarly, the three types of sn-glycerol-3-phosphate acyltransferases (GPATs) in plants are located in the plastids, mitochondria, and cytoplasm. nih.gov The human homolog AGPAT10/GPAT3 has been shown to localize to the endoplasmic reticulum. bioscientifica.com
Table 2: Summary of Transcriptomic and Proteomic Findings
| Organism | Approach | Key Findings | References |
| Pseudomonas aeruginosa | Transcriptomics | Deletion of glpD alters amino acid metabolism and induces stress response. | microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.net |
| Arabidopsis thaliana | Gene Expression | G3Pp and GPAT gene expression is regulated by phosphate levels and stress. | oup.comcdnsciencepub.comchinacrops.orgnih.govnih.gov |
| Saccharomyces cerevisiae | Gene Expression | GPD1 pathway competes with fatty acid synthesis. | frontiersin.org |
| Rhodopseudomonas sphaeroides | Protein Localization | sn-Glycerol-3-phosphate acyltransferase is in the cytoplasmic membrane. | nih.gov |
| Acidovorax citrulli | Proteomics | GlpdAc affects various metabolic pathways. | ppjonline.orgresearchgate.net |
| Maize | Protein Localization | GPDH isoforms are found in cytosol, ER, and chloroplasts. | nih.govresearchgate.net |
Gene Expression Analysis
Isotopic Labeling and Metabolic Flux Analysis
Isotopic labeling, often using ¹³C, combined with metabolic flux analysis (MFA), is a powerful technique to trace the path of carbon atoms through metabolic networks and quantify the rates (fluxes) of metabolic reactions. nih.govnih.govnih.gov
Methodology: In ¹³C-MFA, cells are cultured in a medium containing a ¹³C-labeled substrate, such as [¹³C]glucose. nih.gov The ¹³C atoms are incorporated into various metabolites, including sn-glycerol 3-phosphate. The distribution of these isotopes in the metabolites is then measured, typically by mass spectrometry or NMR. nih.govnih.gov This labeling information, along with a stoichiometric model of the metabolic network, is used to calculate the intracellular metabolic fluxes. nih.govnih.gov
Applications in Saccharomyces cerevisiae : ¹³C-MFA has been used to systematically engineer S. cerevisiae for the overproduction of fatty acids. frontiersin.org By tracing the flow of carbon, researchers determined that a significant portion of the carbon flux was being diverted through the glycerol-3-phosphate dehydrogenase (GPD1) pathway, competing with the desired fatty acid synthesis. frontiersin.org Knocking out the GPD1 gene resulted in a redirection of carbon flux towards fatty acid production, leading to a 33% increase in yield. frontiersin.org
Applications in Mammalian Cells: In Chinese Hamster Ovary (CHO) cells, ¹³C-MFA has been used to study metabolism at different growth phases. bohrium.com These studies have shown that glycolytic intermediates reach isotopic steady state faster than glycerol-3-phosphate. bohrium.com In studies of cancer metabolism, isotopic tracing has been used to understand how pathways like the glycerol-phosphate shuttle are utilized by proliferating cells. nih.gov
Advanced Techniques: Non-stationary ¹³C-MFA (NS-MFA) can be used to analyze systems that are not at an isotopic steady state, providing better resolution of fluxes in linear pathways. nih.gov The choice of isotopic tracer is also critical for resolving specific fluxes; for example, a mixture of [1-¹³C]glucose and [4,5,6-¹³C]glucose, combined with measuring the labeling of glycerol-3-phosphate, can precisely determine the flux through the methylglyoxal (B44143) pathway. sci-hub.se
Table 3: Research Findings from Isotopic Labeling and Metabolic Flux Analysis
| Organism/Cell Type | Isotopic Tracer | Analytical Method | Key Findings | References |
| Saccharomyces cerevisiae | ¹³C-glucose | 2S-¹³C MFA | GPD1 pathway competes with fatty acid production for carbon flux. | frontiersin.org |
| Chinese Hamster Ovary (CHO) Cells | ¹³C-tracers | ¹³C-MFA | Glycolytic intermediates label faster than glycerol-3-phosphate. | bohrium.com |
| Various | [1-¹³C]glucose & [4,5,6-¹³C]glucose | GC-MS, ¹³C-MFA | Specific tracer combination allows for precise flux estimation of the methylglyoxal pathway via glycerol-3-phosphate labeling. | sci-hub.se |
Future Directions and Emerging Research Areas
Untangling Complex Regulatory Networks in Diverse Organisms
The metabolism of sn-G3P is tightly controlled by a complex network of genes and proteins. nih.gov In mammals, four isoforms of glycerol-3-phosphate acyltransferase (GPAT), the enzyme that catalyzes the first committed step in glycerolipid synthesis, have been identified. nih.govd-nb.info These isoforms (GPAT1, GPAT2, GPAT3, and GPAT4) are localized to either the mitochondria or the endoplasmic reticulum and exhibit different substrate preferences and regulatory mechanisms. nih.govd-nb.info For instance, GPAT1 expression is regulated by the transcription factor SREBP-1c, which is in turn influenced by insulin (B600854). nih.gov In contrast, GPAT3 expression can be increased by peroxisome proliferator-activated receptor γ (PPARγ) agonists. cambridge.org The complexity of this regulation is further highlighted in plants, where three types of GPATs are found in the plastid, endoplasmic reticulum, and mitochondria, each contributing to different lipid biosynthetic pathways. nih.gov
Future research will need to focus on dissecting these intricate regulatory networks in a wider range of organisms, from bacteria to humans. mdpi.comfrontiersin.org Understanding how different isoforms of key enzymes like GPAT and glycerol-3-phosphate dehydrogenase (GPDH) are differentially regulated in various tissues and under different physiological conditions is crucial. wikipedia.orgnih.gov This includes identifying novel transcription factors, signaling molecules, and post-translational modifications that modulate the activity of these enzymes. A systems biology approach, integrating transcriptomics, proteomics, and metabolomics, will be essential to map these networks comprehensively. frontiersin.orgfrontiersin.org
Elucidating Novel Enzymatic Activities and Molecular Interactions
While the primary enzymatic reactions involving sn-G3P are well-established, there is growing evidence of novel enzymatic activities and molecular interactions. For example, a bifunctional enzyme with both glycerol-3-phosphate dehydrogenase and phosphatase activities has been discovered in Chlamydomonas reinhardtii, directly synthesizing glycerol (B35011) from dihydroxyacetone phosphate (B84403) (DHAP). researchgate.net The discovery of new isoforms of known enzymes, such as GPAT4, and the characterization of their specific functions continue to expand our understanding. nih.gov
Furthermore, research is beginning to uncover the broader interaction landscape of sn-G3P and its metabolizing enzymes. For instance, beyond its catalytic role, GPDH has been shown to have moonlighting functions, including modulating RNA binding. wikipedia.org Investigating the allosteric regulation of these enzymes by other metabolites and their participation in larger protein complexes will be key areas of future inquiry. The identification of novel inhibitors and activators of enzymes like mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) will also provide valuable tools to probe their physiological roles. plos.orgcornell.edu
Development of Advanced Methodologies for In Situ and Real-Time Analysis
A significant challenge in studying sn-G3P metabolism is the ability to measure its dynamics and the activities of related enzymes in living cells and tissues in real-time. Current methods often rely on endpoint assays or the analysis of cell extracts, which may not accurately reflect the instantaneous metabolic state. acs.org
The development and application of advanced analytical techniques are poised to revolutionize this field. Stimulated Raman scattering (SRS) microscopy and optical photothermal infrared (O-PTIR) imaging are powerful label-free methods that allow for the visualization and quantification of lipid metabolism in living cells with high spatial and temporal resolution. acs.orgphotothermal.comrsc.org These techniques can track the dynamics of lipid droplets, which are hubs of lipid metabolism, and provide insights into processes like de novo lipogenesis. acs.orgphotothermal.com Another promising approach is the live cell scintillation proximity assay, which has been used to study the real-time transport of lipids within endosomal compartments. nih.gov
Future efforts should focus on refining these methods to specifically track sn-G3P and its immediate derivatives. Developing sensitive and specific biosensors for sn-G3P would be a major breakthrough, enabling real-time monitoring of its concentration changes within different subcellular compartments.
Understanding Molecular Mechanisms of Dysregulation in Model Systems
Dysregulation of sn-G3P metabolism is implicated in a variety of diseases, including obesity, hepatic steatosis, and insulin resistance. d-nb.infocambridge.org Model systems, from simple organisms like yeast to mice, are invaluable for dissecting the molecular mechanisms underlying these pathologies.
Studies using knockout mice for different GPAT isoforms have revealed their specific roles in metabolic diseases. For example, knockout of GPAT3 in mice can reduce postprandial blood glucose levels and improve glucose tolerance in diet-induced obese models. cambridge.org Conversely, pharmacological inhibition of GPAT activity has been shown to decrease food intake, reduce adiposity, and increase insulin sensitivity in obese mice. nih.gov In Pseudomonas aeruginosa, the accumulation of G3P has been shown to be toxic, affecting growth and virulence. nih.gov
Future research will involve creating more sophisticated model systems, such as tissue-specific or inducible knockout/knock-in models, to further delineate the roles of specific enzymes in different organs. Combining these genetic models with advanced imaging and metabolic flux analysis will provide a deeper understanding of how dysregulated sn-G3P metabolism at the molecular level leads to systemic disease.
Computational Modeling and Simulation of Metabolic Pathways and Enzyme Dynamics
The complexity of the metabolic network surrounding sn-G3P necessitates the use of computational modeling and simulation to integrate experimental data and generate new hypotheses. nih.govfrontiersin.org Mathematical models of adipose tissue metabolism have been developed to simulate physiological responses and analyze the regulation of lipolysis and glyceroneogenesis. nih.govplos.org These models can help to quantify the contribution of different pathways to G3P synthesis. nih.gov
Metabolic control analysis (MCA) has been used to identify enzymes that exert the most control over a particular metabolic flux. oup.com For example, MCA of glycerol synthesis in yeast suggested that GPDH has a high degree of control over the pathway. oup.com At the molecular level, computational methods like empirical valence bond and molecular dynamics simulations are being used to study the reaction mechanisms and dynamics of enzymes like GPDH in atomic detail. acs.org These studies can provide insights into how the enzyme's structure promotes efficient catalysis. acs.org
Future computational efforts will focus on building more comprehensive and dynamic models that can integrate multi-omics data and simulate the behavior of the entire metabolic network under various conditions. These models will be instrumental in predicting the effects of genetic or pharmacological interventions and in identifying novel therapeutic targets.
Interactive Data Table: Key Enzymes in Sn-Glycerol 3-Phosphate Metabolism
| Enzyme | Abbreviation | EC Number | Function | Cellular Location |
| Glycerol-3-phosphate acyltransferase | GPAT | 2.3.1.15 | Catalyzes the first step in glycerolipid synthesis. aocs.org | Mitochondria, Endoplasmic Reticulum nih.gov |
| 1-acylglycerol-3-phosphate O-acyltransferase | AGPAT | 2.3.1.51 | Acylates lysophosphatidic acid to form phosphatidic acid. aocs.org | Endoplasmic Reticulum aocs.org |
| Glycerol-3-phosphate dehydrogenase | GPDH | 1.1.1.8 (NAD+), 1.1.5.3 (FAD) | Catalyzes the reversible conversion of DHAP to sn-G3P. wikipedia.orgwikipedia.org | Cytosol, Mitochondria wikipedia.org |
| Glycerol Kinase | GK | 2.7.1.30 | Phosphorylates glycerol to form sn-G3P. wikipedia.org | Cytosol encyclopedia.pub |
| Glycerol-3-phosphatase | G3PP | 3.1.3.21 | Dephosphorylates sn-G3P to form glycerol. wikipedia.org | Cytosol encyclopedia.pub |
Q & A
Q. What is the structural configuration of sn-glycerol 3-phosphate(2−) and its significance in lipid biosynthesis?
The stereospecific numbering (sn) system distinguishes glycerol derivatives by their three-dimensional orientation. Sn-glycerol 3-phosphate(2−) has a phosphate group at the sn-3 position, critical for forming phospholipids like phosphatidic acid. This configuration ensures proper membrane asymmetry and enzyme recognition in pathways such as the Kennedy pathway . Misassignment of the sn-position leads to non-functional lipids, emphasizing the need for chiral chromatography or NMR to verify purity in synthetic studies .
Q. How is sn-glycerol 3-phosphate synthesized in glycolysis, and what role does it play in energy metabolism?
Sn-glycerol 3-phosphate is produced via the cytosolic glycerol-3-phosphate dehydrogenase (GPDH) pathway, where dihydroxyacetone phosphate (DHAP) is reduced using NADH. This reaction links glycolysis to lipid metabolism, providing the backbone for glycerophospholipids and triglycerides. In mitochondria, it participates in the glycerol-3-phosphate shuttle, regenerating NAD+ for oxidative phosphorylation . Methodologically, its levels can be quantified using enzymatic assays coupled with NADH fluorescence or LC-MS .
Q. What safety precautions are essential when handling sn-glycerol 3-phosphate(2−) in laboratory settings?
The compound is classified under GHS Category 2 for skin/eye irritation (H315, H319). Researchers must wear nitrile gloves, lab coats, and safety goggles. Work should occur in a fume hood to avoid inhalation. In case of contact, flush eyes/skin with water for 15 minutes and seek medical attention. Contaminated waste must be neutralized with bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in sn-glycerol 3-phosphate dehydrogenase (GPDH) activity assays across varying pH conditions?
GPDH activity is pH-sensitive due to redox-dependent conformational changes. For mitochondrial GPDH, superoxide production peaks at pH 7.4 but declines under alkaline conditions. To standardize assays:
Q. What experimental strategies validate the stereochemical specificity of sn-glycerol 3-phosphate acyltransferases in bacterial phospholipid synthesis?
Bacterial acyltransferases (e.g., PlsY) selectively esterify the sn-1 position. To confirm specificity:
- Synthesize radiolabeled sn-glycerol 3-phosphate (³²P or ¹⁴C) and track acylation using TLC.
- Use chiral columns to separate reaction products and compare retention times with standards.
- Employ site-directed mutagenesis on conserved residues (e.g., His-154 in PlsY) to disrupt acyl-binding pockets and assess activity loss .
Q. How do isotopic labeling techniques elucidate the metabolic flux of sn-glycerol 3-phosphate in hyperthermophilic archaea?
In Archaeoglobus fulgidus, ¹³C-glucose tracing revealed that the sn-glycerol moiety originates from glycolysis-derived dihydroxyacetone phosphate (DHAP). Key steps:
- Feed cells with [6-¹³C]-glucose and extract lipids.
- Analyze glycerol backbone ¹³C-enrichment via NMR or GC-MS.
- Compare with CDP-glycerol synthase activity assays to confirm the sn-3 configuration dominance in archaeal lipids .
Data Contradiction Analysis
Q. Why do conflicting reports exist about sn-glycerol 3-phosphate’s role in oxidative stress?
Mitochondrial GPDH generates superoxide as a byproduct, but cytosolic GPDH may act as an antioxidant. Contradictions arise from:
- Tissue-specific isoform expression (e.g., GPD2 in liver vs. GPD1 in muscle).
- Assay interference from non-enzymatic NADH oxidation. Resolve by using mitochondrial inhibitors (rotenone) or isoform-specific antibodies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
